(+)-SHIN1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(4S)-6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOFJZXKJKHTD-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NN1)OC(=C([C@@]2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (+)-SHIN1: A Potent Dual Inhibitor of Serine Hydroxymethyltransferase
(+-SHIN1, also identified as RZ-2994, is a potent, cell-permeable small molecule inhibitor targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. [1][2] This technical guide provides a comprehensive overview of (+)-SHIN1 for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Concepts and Mechanism of Action
This compound is a pyrazolopyran derivative that acts as a competitive inhibitor of SHMT1 and SHMT2 with respect to the folate substrate.[3][4] These enzymes are crucial for one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[5] This reaction is a primary source of 1C units, which are essential for the biosynthesis of purines and thymidylate, critical components of DNA and RNA.
By inhibiting both SHMT isoforms, this compound effectively depletes the cellular pool of 1C units.[3][6] This disruption of 1C metabolism leads to a reduction in purine synthesis, ultimately hindering cell growth and proliferation, particularly in cancer cells that exhibit high rates of proliferation and are often dependent on serine metabolism.[1][2] The anti-proliferative effects of this compound can be rescued by the addition of formate, a downstream source of 1C units, confirming its on-target activity.[6][7] However, this rescue is dependent on the presence of glycine in the media, as the SHMT reaction is also a key source of this amino acid.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (nM) |
| Human SHMT1 | 5 |
| Human SHMT2 | 13 |
Data sourced from multiple studies.[1][2][8]
Table 2: In Vitro Cell Growth Inhibition
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Cancer | 870 |
| SHMT2 knockout HCT-116 | Colon Cancer | < 50 |
| 8988T | Pancreatic Cancer | < 100 |
| T-ALL cell lines (average) | T-cell Acute Lymphoblastic Leukemia | 2800 |
| B-ALL cell lines (average) | B-cell Acute Lymphoblastic Leukemia | 4400 |
| AML cell lines (average) | Acute Myeloid Leukemia | 8100 |
Data compiled from various research articles.[3][6][9]
Table 3: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C24H24N4O2 |
| Molecular Weight | 400.48 g/mol |
| CAS Number | 2146095-85-2 |
| Solubility | Soluble in DMSO |
Information obtained from supplier datasheets.[8][10]
Experimental Protocols
This section details the methodologies for key experiments involving this compound.
SHMT1/2 Enzymatic Inhibition Assay
A definitive, detailed protocol for a SHMT1/2 enzymatic inhibition assay with this compound was not available in the public domain at the time of this review. However, based on common practices for enzyme kinetics, a radioisotope-based assay is a likely method.
Principle: This assay would measure the rate of conversion of [3H]-serine to [3H]-glycine by recombinant human SHMT1 or SHMT2 in the presence of various concentrations of this compound.
Materials:
-
Recombinant human SHMT1 and SHMT2
-
This compound
-
[3H]-L-serine
-
Tetrahydrofolate (THF)
-
Pyridoxal-5'-phosphate (PLP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure (Hypothetical):
-
Prepare a reaction mixture containing assay buffer, PLP, THF, and recombinant SHMT1 or SHMT2.
-
Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. An equivalent volume of DMSO should be used as a vehicle control.
-
Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding [3H]-L-serine.
-
Allow the reaction to proceed for a specific time, ensuring it remains within the linear range.
-
Terminate the reaction (e.g., by adding a strong acid).
-
Separate the product ([3H]-glycine) from the substrate ([3H]-serine) using a suitable method, such as ion-exchange chromatography.
-
Quantify the amount of [3H]-glycine produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
HCT-116 Cell Growth Inhibition Assay
Principle: This assay determines the effect of this compound on the proliferation of the human colorectal carcinoma cell line HCT-116.
Materials:
-
HCT-116 cells
-
McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Seed HCT-116 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control with the same concentration of DMSO should also be prepared.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Metabolite Extraction and LC-MS Analysis
Principle: This protocol outlines the extraction of intracellular metabolites from cells treated with this compound for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the impact on the metabolome.
Materials:
-
HCT-116 cells cultured in 6-well plates
-
This compound
-
Ice-cold 80% methanol
-
Cell scraper
-
Centrifuge
-
LC-MS system
Procedure:
-
Culture HCT-116 cells to a desired confluency in 6-well plates.
-
Treat the cells with this compound or vehicle (DMSO) for a specified duration.
-
Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Quench metabolism and extract intracellular metabolites by adding a sufficient volume of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate and incubate on ice to ensure complete extraction.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS system to identify and quantify changes in metabolite levels, particularly those in the purine biosynthesis pathway.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the experimental workflows.
Caption: Mechanism of action of this compound.
References
- 1. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Cryptotanshinone Inhibits the Growth of HCT116 Colorectal Cancer Cells Through Endoplasmic Reticulum Stress-Mediated Autophagy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of (+)-SHIN1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT). It is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting one-carbon metabolism in cancer.
Core Mechanism of Action
This compound, also known as RZ-2994, is a dual inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] These enzymes are critical for the one-carbon metabolic pathway, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.[3] By inhibiting both SHMT1 and SHMT2, this compound effectively blocks the primary source of one-carbon units necessary for the synthesis of purines and thymidylate, essential components of DNA and RNA.[3][4]
The inhibition of SHMT1/2 by this compound leads to a depletion of the cellular pool of one-carbon units, which in turn hinders nucleotide biosynthesis.[2][3] This disruption of DNA and RNA synthesis ultimately results in cell cycle arrest, predominantly at the S/G2 phase, and induces apoptosis in cancer cells.[1][5] The cytotoxic effects of this compound are particularly pronounced in cancer cells that exhibit a high dependency on the one-carbon metabolic pathway, such as T-cell acute lymphoblastic leukemia (T-ALL) and diffuse large B-cell lymphoma (DLBCL).[1][3]
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data available.
| Target | IC50 (nM) | Assay Type | Reference |
| Human SHMT1 | 5 | In vitro enzymatic assay | [2][6][7] |
| Human SHMT2 | 13 | In vitro enzymatic assay | [2][6][7] |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 0.870 | [4][7] |
| T-ALL (average) | T-cell Acute Lymphoblastic Leukemia | 2.8 | [1] |
| B-ALL (average) | B-cell Acute Lymphoblastic Leukemia | 4.4 | [1] |
| AML (average) | Acute Myeloid Leukemia | 8.1 | [1] |
| SHMT2 deletion HCT-116 | Colon Cancer | 0.010 | [2] |
Signaling Pathways and Logical Relationships
The mechanism of action of this compound involves the perturbation of central metabolic and signaling pathways. The following diagrams illustrate these relationships.
References
- 1. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. SHIN 1 | Other Transferase Inhibitors: R&D Systems [rndsystems.com]
An In-depth Technical Guide to (+)-SHIN1: A Dual Inhibitor of Serine Hydroxymethyltransferase 1 and 2
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, providing the necessary units for the synthesis of nucleotides and other essential biomolecules. Its isoforms, the cytosolic SHMT1 and mitochondrial SHMT2, are frequently upregulated in various cancers to meet the metabolic demands of rapid proliferation. This makes them attractive targets for anticancer therapy. (+)-SHIN1 (also known as RZ-2994) has emerged as a potent, dual inhibitor of both SHMT1 and SHMT2. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed protocols for its evaluation.
Core Mechanism of Action
This compound is a pyrazolopyran-based, folate-competitive small molecule inhibitor.[1] It selectively targets and inhibits both SHMT1 and SHMT2, blocking the conversion of serine to glycine. This reaction is the primary source of one-carbon units for the folate cycle. By inhibiting this crucial step, this compound effectively depletes the cellular pool of 5,10-methylenetetrahydrofolate. This folate-bound 1C unit is essential for downstream biosynthetic pathways, most notably the de novo synthesis of purines and thymidylate, which are required for DNA replication and repair.[2][3] The resulting metabolic stress leads to cell cycle arrest and inhibition of cancer cell proliferation.[4][5] The inhibitory activity is stereospecific, with the (+)-enantiomer being active while the (-)-enantiomer shows no significant effect.[1][6]
Signaling Pathway and Metabolic Impact
The inhibition of SHMT1/2 by this compound directly impacts the one-carbon metabolic network, which is central to cellular biosynthesis. The diagram below illustrates the central role of SHMT and the effect of its inhibition.
References
The Biological Activity of the (+)-SHIN1 Enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-SHIN1 has emerged as a potent and selective inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon (1C) metabolism. This technical guide provides an in-depth overview of the biological activity of the this compound enantiomer, focusing on its mechanism of action, its effects in both oncology and bacteriology, and the experimental methodologies used to characterize it. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Introduction
One-carbon metabolism is a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and other macromolecules vital for cell proliferation and survival.[1] Serine hydroxymethyltransferase (SHMT) is a key enzyme in this pathway, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[2] There are two isoforms of SHMT in mammalian cells: SHMT1, located in the cytoplasm, and SHMT2, found in the mitochondria. Given their central role in supporting rapid cell division, SHMT enzymes have become attractive targets for therapeutic intervention, particularly in oncology.
This compound is the biologically active enantiomer of the SHIN1 compound, which has been identified as a potent dual inhibitor of both SHMT1 and SHMT2. Its counterpart, the (-)-SHIN1 enantiomer, is largely inactive, highlighting a clear stereospecificity in its biological interactions. This guide will delve into the specifics of this compound's activity, its therapeutic potential, and the methods used to evaluate its effects.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of SHMT1 and SHMT2 with respect to the folate substrate.[2] By binding to the active site of these enzymes, this compound prevents the formation of CH2-THF, a crucial one-carbon donor for numerous biosynthetic processes.
The inhibition of SHMT by this compound has significant downstream metabolic consequences, including:
-
Depletion of Purine and Thymidylate Pools: The reduction in CH2-THF limits the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. This leads to an arrest of the cell cycle and an inhibition of cell proliferation.[3]
-
Disruption of Redox Homeostasis: The one-carbon pathway is linked to the production of NADPH and glutathione, which are critical for maintaining cellular redox balance. Inhibition by this compound can lead to increased oxidative stress.
-
Altered Amino Acid Metabolism: The SHMT-catalyzed reaction is a major source of glycine. Inhibition of this pathway can disrupt the balance of serine and glycine metabolism.
Quantitative Biological Activity Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
| Target Enzyme | IC50 (nM) | Source(s) |
| Human SHMT1 | 5 | |
| Human SHMT2 | 13 |
Table 1: In vitro inhibitory activity of this compound against human SHMT isoforms.
| Cell Line | Cancer Type | IC50 (nM) | Notes | Source(s) |
| HCT-116 | Colorectal Carcinoma | 870 | ||
| HCT-116 (SHMT2 knockout) | Colorectal Carcinoma | < 50 | Demonstrates potent inhibition of cytosolic SHMT1. | |
| T-ALL Cell Lines (average) | T-cell Acute Lymphoblastic Leukemia | 2,800 | [3] | |
| B-ALL Cell Lines (average) | B-cell Acute Lymphoblastic Leukemia | 4,400 | [3] | |
| AML Cell Lines (average) | Acute Myeloid Leukemia | 8,100 | [3] |
Table 2: In vitro anti-proliferative activity of this compound in human cancer cell lines.
| Bacterial Strain | EC50 (M) | Source(s) |
| Enterococcus faecium | 10⁻¹¹ |
Table 3: Antibacterial activity of this compound.
Signaling Pathways and Experimental Workflows
One-Carbon Metabolism Pathway and Point of Inhibition
The following diagram illustrates the central role of SHMT in the one-carbon metabolism pathway and the point of inhibition by this compound.
Caption: Inhibition of SHMT1 and SHMT2 by this compound in the one-carbon metabolism pathway.
Experimental Workflow for Assessing Anti-Proliferative Activity
The diagram below outlines a typical workflow for evaluating the effect of this compound on cancer cell proliferation.
Caption: Workflow for determining the anti-proliferative IC50 of this compound.
Experimental Protocols
SHMT Inhibition Assay (In Vitro)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against purified SHMT enzymes.
Materials:
-
Purified recombinant human SHMT1 or SHMT2
-
L-serine
-
Tetrahydrofolate (THF)
-
NADP+
-
Methylene-THF dehydrogenase (MTHFD)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-serine, THF, NADP+, and MTHFD in a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding the SHMT enzyme (SHMT1 or SHMT2).
-
The SHMT-catalyzed reaction produces CH2-THF. The coupled enzyme, MTHFD, then converts CH2-THF to 10-formyl-THF, which is accompanied by the reduction of NADP+ to NADPH.
-
Monitor the increase in absorbance at 340 nm (indicative of NADPH formation) over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Growth Inhibition Assay
This protocol outlines the steps to measure the anti-proliferative effect of this compound on a cancer cell line such as HCT-116.[4]
Materials:
-
HCT-116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay kit)
-
Microplate reader
Procedure:
-
Culture HCT-116 cells in appropriate flasks until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize with complete medium, and count the cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence/luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.
Metabolomics Analysis
This protocol provides a general workflow for analyzing the metabolic changes in cells treated with this compound using liquid chromatography-mass spectrometry (LC-MS).[3][5]
Materials:
-
Cultured cells (e.g., HCT-116)
-
This compound
-
Pre-chilled 80% methanol
-
Cell scraper
-
Centrifuge
-
LC-MS system
Procedure:
-
Culture and treat cells with this compound or vehicle control as described in the cell growth inhibition assay.
-
After the desired incubation period, rapidly aspirate the medium and wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding pre-chilled 80% methanol to the culture dish.
-
Scrape the cells from the dish in the methanol solution and transfer the suspension to a microcentrifuge tube.
-
Vortex the samples and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., >13,000 rpm) at 4°C to pellet the cell debris and precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS method optimized for polar metabolites to identify and quantify changes in metabolites related to one-carbon metabolism (e.g., serine, glycine, purine and pyrimidine pathway intermediates).
-
Process the raw data using appropriate software to perform peak picking, alignment, and normalization.
-
Use statistical analysis to identify metabolites that are significantly altered by this compound treatment.
Conclusion
The this compound enantiomer is a powerful research tool and a potential therapeutic agent that targets a fundamental metabolic pathway. Its high potency and stereospecificity make it an excellent probe for studying the role of SHMT in health and disease. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers aiming to further investigate the biological activities of this compound and to explore its potential in drug development. Further in vivo studies are warranted to translate the promising in vitro findings into clinical applications.
References
- 1. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive protocol for multiplatform metabolomics analysis in patient-derived skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encodeproject.org [encodeproject.org]
- 5. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-SHIN1: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-SHIN1 is a potent, cell-permeable small molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1][2] By targeting these key enzymes in one-carbon metabolism, this compound disrupts the synthesis of essential biomolecules, including purines and thymidylate, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of the structure, function, and key experimental methodologies associated with this compound, intended to serve as a valuable resource for researchers in oncology and drug development.
Structure and Chemical Properties
This compound, also known as RZ-2994, is a pyrazolopyran derivative.[1] Its chemical structure is depicted below:
Chemical Name: 6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile
Molecular Formula: C₂₄H₂₄N₄O₂
Molecular Weight: 400.47 g/mol
CAS Number: 2443966-90-1
Mechanism of Action and Function
This compound functions as a dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2.[1][2] These enzymes are critical for cellular one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[4] The one-carbon units supplied by this reaction are essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.
By inhibiting SHMT1 and SHMT2, this compound effectively depletes the intracellular pool of one-carbon units. This leads to a reduction in purine and nucleotide triphosphate levels, ultimately causing cell cycle arrest and apoptosis in cancer cells.[1][3] The anti-proliferative effects of this compound can be rescued by the addition of formate, a downstream source of one-carbon units, provided that glycine is also available in the media.[1] This demonstrates the on-target activity of the compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key in vitro and cellular inhibition data.
Table 1: In Vitro Enzymatic Inhibition of SHMT1 and SHMT2 by this compound
| Target Enzyme | IC₅₀ (nM) |
| Human SHMT1 | 5[2] |
| Human SHMT2 | 13[2] |
Table 2: Cellular Growth Inhibition by this compound
| Cell Line | Genetic Background | IC₅₀ (nM) |
| HCT-116 | Wild-type | 870[1] |
| HCT-116 | ΔSHMT2 | < 50[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound-mediated inhibition of SHMT1/2 initiates a cascade of events that disrupt cellular homeostasis. The primary affected pathway is one-carbon metabolism, which has downstream consequences on purine synthesis and ultimately triggers apoptosis.
Caption: Disruption of one-carbon metabolism by this compound.
The depletion of purines and subsequent cellular stress can lead to apoptosis through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.[3]
Caption: Apoptosis induction pathway following this compound treatment.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize the activity of this compound.
Caption: Workflow for a cell proliferation assay with this compound.
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SHMT2 promotes cell viability and inhibits ROS-dependent, mitochondrial-mediated apoptosis via the intrinsic signaling pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (+)-SHIN1: A Potent Inhibitor of One-Carbon Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-SHIN1, a member of the pyranopyrazole class of compounds, has emerged as a potent dual inhibitor of cytosolic serine hydroxymethyltransferase (SHMT1) and its mitochondrial isoform (SHMT2). These enzymes are critical nodes in one-carbon (1C) metabolism, a fundamental network of pathways essential for the biosynthesis of nucleotides, amino acids, and other macromolecules vital for cell proliferation and survival. The discovery of this compound has provided a valuable chemical tool to probe the intricacies of 1C metabolism and has unveiled potential therapeutic avenues, particularly in the context of oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Biological Activity
This compound was identified through the optimization of a pyrazolopyran scaffold initially found to inhibit plant SHMT. Subsequent medicinal chemistry efforts led to the development of SHIN1 as a potent inhibitor of human SHMT1 and SHMT2. The biological activity of this compound is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Cell Line/Assay Condition | Reference |
| Human SHMT1 | 5 | In vitro enzyme assay | [1][2] |
| Human SHMT2 | 13 | In vitro enzyme assay | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | IC₅₀ (nM) | Effect | Reference |
| HCT-116 (human colon cancer) | 870 | Growth inhibition | [1][3] |
| SHMT2 knockout HCT-116 | ~10 | Growth inhibition | [4] |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Varies (highly sensitive) | Growth inhibition | [4][5] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines | Average 2.8 µM | Growth inhibition |
The inhibitory action of this compound on SHMT1 and SHMT2 disrupts the conversion of serine to glycine and 5,10-methylenetetrahydrofolate, a key one-carbon donor. This leads to a depletion of the one-carbon pool, which in turn inhibits the de novo synthesis of purines and thymidylate, ultimately causing cell cycle arrest and impeding cell proliferation. Notably, certain cancer cell lines, such as those from diffuse large B-cell lymphoma, exhibit a particular vulnerability to SHMT inhibition due to a defective glycine import mechanism, making them highly dependent on the glycine produced by SHMT[4][5]. However, the therapeutic potential of this compound in vivo has been limited by its poor pharmacokinetic properties and metabolic instability[4].
Synthesis of this compound
The synthesis of the racemic mixture of SHIN1 can be achieved through a multi-component reaction that forms the core pyranopyrazole scaffold. The desired (+) enantiomer is then isolated via chiral chromatography.
Experimental Protocol: Proposed Synthesis of racemic SHIN1
The synthesis of the pyranopyrazole core of SHIN1 is based on the well-established four-component reaction involving an aldehyde, malononitrile, a hydrazine, and a β-ketoester.
Materials:
-
3'-formyl-[1,1'-biphenyl]-3-ol
-
Malononitrile
-
Hydrazine hydrate
-
Ethyl isobutyrylacetate
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
To a solution of 3'-formyl-[1,1'-biphenyl]-3-ol (1.0 eq) in ethanol, add malononitrile (1.1 eq), hydrazine hydrate (1.1 eq), and ethyl isobutyrylacetate (1.0 eq).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield racemic SHIN1.
-
The crude product can be further purified by recrystallization or column chromatography.
Experimental Protocol: Enantioselective Separation of this compound
The separation of the racemic mixture of SHIN1 into its individual enantiomers can be accomplished using chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
A preparative HPLC system equipped with a chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak IA or IC).
Mobile Phase:
-
A mixture of n-hexane and isopropanol, with the exact ratio optimized to achieve baseline separation of the enantiomers.
Procedure:
-
Dissolve the racemic SHIN1 in a suitable solvent (e.g., the mobile phase).
-
Inject the solution onto the chiral column.
-
Elute the enantiomers with the optimized mobile phase, monitoring the separation with a UV detector.
-
Collect the fractions corresponding to each enantiomer. The first eluting peak would be one enantiomer, and the second would be the other. The specific elution order would need to be determined experimentally and by comparing the biological activity of the separated enantiomers to the known activity of this compound.
-
Combine the fractions containing the desired this compound enantiomer and evaporate the solvent to obtain the purified product.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of SHMT1 and SHMT2, which are central enzymes in one-carbon metabolism. The following diagrams illustrate the affected pathway and the experimental workflow for studying the effects of this compound.
Caption: Inhibition of SHMT1/2 by this compound in the One-Carbon Metabolism Pathway.
References
- 1. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ckthakurcollege.net [ckthakurcollege.net]
The Role of (+)-SHIN1 in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-SHIN1, also known as RZ-2994, has emerged as a potent and specific small molecule inhibitor of one-carbon metabolism. This technical guide provides an in-depth analysis of the function, mechanism of action, and experimental utility of this compound. By targeting the key enzymes Serine Hydroxymethyltransferase 1 (SHMT1) and Serine Hydroxymethyltransferase 2 (SHMT2), this compound disrupts the flow of one-carbon units, which are essential for the biosynthesis of nucleotides and amino acids, and for cellular redox balance. This guide will detail the quantitative biochemical and cellular activities of this compound, outline key experimental protocols for its use, and provide visual representations of its mechanism and experimental applications. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound as a tool to investigate one-carbon metabolism and explore its therapeutic potential, particularly in oncology.
Introduction to One-Carbon Metabolism and the Role of SHMT
One-carbon metabolism is a complex network of interconnected biochemical pathways that are fundamental to cellular proliferation and survival.[1][2][3][4] This metabolic network is responsible for the transfer of one-carbon units, which are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[5][6] Furthermore, one-carbon metabolism plays a critical role in amino acid homeostasis (e.g., serine, glycine, and methionine), epigenetic regulation, and the regeneration of antioxidants such as NADPH and glutathione.[1][4][6]
The enzyme serine hydroxymethyltransferase (SHMT) is a central player in one-carbon metabolism. It exists in two isoforms: SHMT1, located in the cytoplasm, and SHMT2, found in the mitochondria.[2][7] Both isoforms catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[2][7] This reaction is a primary source of one-carbon units for the cell.[8] Given their crucial role in supporting rapid cell division, the enzymes of one-carbon metabolism, particularly SHMT2, are frequently overexpressed in various cancers.[2][6] This has made them attractive targets for the development of novel anti-cancer therapies.[5][6]
This compound: A Dual Inhibitor of SHMT1 and SHMT2
This compound is a potent inhibitor of both human SHMT1 and SHMT2.[9][10] Its ability to simultaneously block both the cytosolic and mitochondrial arms of serine catabolism makes it a powerful tool to study the consequences of disrupting one-carbon metabolism.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of SHMT1 and SHMT2.[10] This inhibition leads to a depletion of the one-carbon unit pool, which in turn blocks the de novo synthesis of purines.[9][10] The progressive loss of purines and consequently nucleotide triphosphates ultimately halts cell growth and proliferation.[9] Isotope tracer studies have confirmed that this compound effectively blocks the production of glycine from serine and its subsequent incorporation into glutathione and ADP.[8]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and cellular assays.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) | Source |
| Human SHMT1 | 5 | [9][10] |
| Human SHMT2 | 13 | [9][10] |
Table 2: Cellular Activity of this compound in HCT-116 Colon Cancer Cells
| Cell Line | Condition | IC50 (nM) | Source |
| HCT-116 (Wild-Type) | Standard | 870 | [6][8][11] |
| HCT-116 (SHMT2 knockout) | Standard | 10 | [6][9] |
| HCT-116 (SHMT1 knockout) | Standard | Indistinguishable from Wild-Type | [6] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of this compound.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell growth.
Methodology:
-
Seed HCT-116 cells in 96-well plates at a desired density.
-
After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 1, 10, 100, 1000, 10000 nM) for a period of 24 to 72 hours.[9]
-
Following the treatment period, quantify cell viability. This can be achieved by direct cell counting using Trypan blue exclusion and a cell counter, or by using viability reagents such as CCK-8.[5][9]
-
Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Isotope Tracer Analysis of One-Carbon Flux
Objective: To assess the on-target engagement of this compound by monitoring the metabolic flux from serine.
Methodology:
-
Culture cells in the presence of a stable isotope-labeled serine, such as U-13C-serine.
-
Treat the cells with this compound (e.g., 5 µM) or a vehicle control (DMSO) for a defined period (e.g., 24 hours).[8]
-
Harvest the cells and extract intracellular metabolites.
-
Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Determine the fractional labeling of downstream metabolites, such as glycine, glutathione, and purines (e.g., ADP), to quantify the inhibition of SHMT activity.[8] A reduction in the M+2 labeling fraction of these metabolites in this compound-treated cells compared to the control indicates target engagement.[8]
Visualizing the Role and Investigation of this compound
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound action in one-carbon metabolism.
Caption: Experimental workflow for evaluating this compound.
Therapeutic Implications and Future Directions
The dependence of many cancer types on one-carbon metabolism for sustained proliferation makes this pathway a promising target for therapeutic intervention.[5][6] this compound has proven to be an invaluable research tool for probing the vulnerabilities of cancer cells to the inhibition of SHMT1 and SHMT2. For instance, studies have shown that B-cell malignancies are particularly sensitive to this compound.[9] Furthermore, the compound has been shown to reduce cell proliferation in various other tumor types, including rhabdomyosarcoma, bladder cancer, and lung cancer cell lines.[1][5]
While this compound itself has shown poor pharmacokinetic properties and a lack of in vivo efficacy, likely due to metabolic instability, it has paved the way for the development of next-generation SHMT inhibitors with improved drug-like properties, such as SHIN2.[2][6] Future research will likely focus on optimizing SHMT inhibitors for clinical use, identifying patient populations most likely to respond to such therapies, and exploring combination strategies with other anti-cancer agents. For example, the combination of SHMT inhibition with methotrexate has shown synergistic effects in T-cell acute lymphoblastic leukemia models.[2]
References
- 1. One-Carbon Metabolism Inhibition Depletes Purines and Results in Profound and Prolonged Ewing Sarcoma Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport [elifesciences.org]
- 4. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pnas.org [pnas.org]
(+)-SHIN1: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the small molecule inhibitor (+)-SHIN1, also known as RZ-2994. It details its mechanism of action, target engagement, and the experimental methodologies used for its validation. This compound is a potent and selective dual inhibitor of human serine hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2), key enzymes in one-carbon (1C) metabolism.[1][2][3][4][5] Understanding the engagement of this compound with its targets is crucial for its application as a chemical probe in cancer biology and for the development of novel therapeutics targeting metabolic pathways.
Mechanism of Action and Target Engagement
This compound is the active enantiomer of SHIN1 and exerts its biological effects by inhibiting the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[2] These enzymes are critical for cellular proliferation as they catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[6] CH2-THF is a vital one-carbon donor for the biosynthesis of essential biomolecules, including purines and thymidylate, which are necessary for DNA synthesis and repair.[2] By blocking both SHMT1 and SHMT2, this compound effectively depletes the cellular pool of one-carbon units, leading to cell growth inhibition.[2]
Biochemical Activity
This compound demonstrates high potency against both human SHMT isoforms in biochemical assays. The compound was developed from a pyrazolopyran scaffold and optimized to achieve nanomolar inhibition.[2][4]
| Target | IC50 (nM) | Assay Type |
| Human SHMT1 | 5 | In vitro enzymatic assay |
| Human SHMT2 | 13 | In vitro enzymatic assay |
| Table 1: Summary of the in vitro biochemical inhibitory activity of this compound against human SHMT1 and SHMT2.[1][3][5][7] |
One-Carbon Metabolism Signaling Pathway
The inhibition of SHMT1 and SHMT2 by this compound disrupts the folate cycle, a critical component of one-carbon metabolism. This leads to a reduction in the downstream products essential for cell proliferation.
Caption: Inhibition of SHMT1/2 by this compound disrupts one-carbon metabolism.
Target Validation Methodologies
Extensive validation has confirmed that the anti-proliferative effects of this compound are due to its on-target inhibition of SHMT1 and SHMT2. A combination of cellular assays, genetic approaches, metabolomics, and rescue experiments has been employed.
Cellular Proliferation Assays
The most direct method to assess the functional consequence of SHMT inhibition is through cell growth assays. This compound has been shown to inhibit the proliferation of various cancer cell lines, with particular sensitivity observed in B-cell malignancies and cell lines with a genetic dependency on SHMT1.[2][8][9]
| Cell Line | Cancer Type | Genotype | IC50 (nM) |
| HCT-116 | Colon Cancer | WT | 870 |
| HCT-116 | Colon Cancer | SHMT1 Knockout | ~870 |
| HCT-116 | Colon Cancer | SHMT2 Knockout | < 50 |
| 8988T | Pancreatic Cancer | Mitochondrial Folate Pathway Defect | < 100 |
| T-ALL Cell Lines (Avg) | T-cell ALL | - | 2,800 |
| B-ALL Cell Lines (Avg) | B-cell ALL | - | 4,400 |
| AML Cell Lines (Avg) | Acute Myeloid Leukemia | - | 8,100 |
| Table 2: Cellular growth inhibition (IC50) of this compound in various human cancer cell lines.[2][4][8][10][11] |
The enhanced potency in SHMT2 knockout cells highlights the compound's potent activity against the cytosolic SHMT1 isoform.[2][4][8] Conversely, the similar sensitivity between wild-type and SHMT1 knockout cells suggests that mitochondrial SHMT2 inhibition is the primary driver of its effect in cells with intact mitochondrial function.[8]
Caption: Workflow for a typical cell proliferation assay.
Genetic Validation
The use of CRISPR/Cas9-mediated gene knockout cell lines has been instrumental in validating the specificity of this compound. Comparing the metabolic phenotype of SHMT1/2 double-knockout cells with wild-type cells treated with this compound reveals a high degree of correlation.[2] For instance, both genetic deletion and pharmacological inhibition lead to a blockage in the conversion of serine to glycine and a subsequent depletion of purine intermediates.[2]
Metabolomic and Isotope Tracer Analysis
To confirm target engagement at a metabolic level, stable isotope tracing is employed. Cells are cultured with U-¹³C-serine, and the incorporation of the ¹³C label into downstream metabolites is measured by liquid chromatography-mass spectrometry (LC-MS).
Key findings from these experiments include:
-
Blocked Glycine Production: In cells treated with this compound, the production of M+2 labeled glycine from ¹³C-serine is nearly completely blocked.[2]
-
Depletion of Purine Intermediates: Treatment with this compound leads to the accumulation of purine biosynthesis intermediates like AICAR, indicating a block in the one-carbon-dependent steps of purine synthesis.[2]
-
Reduced Glutathione Levels: Glycine is a component of the antioxidant tripeptide glutathione (GSH). This compound treatment depletes cellular GSH levels, particularly in cell lines sensitive to glycine availability.[2][4]
These metabolic signatures are consistent with on-target SHMT inhibition and are not observed with the inactive (-)-SHIN1 enantiomer.[2]
Rescue Experiments
A critical validation experiment involves rescuing the anti-proliferative effects of the inhibitor by supplying the downstream metabolites that have been depleted.
-
Formate Rescue: The addition of formate, a source of one-carbon units, can rescue the cell growth inhibition caused by this compound in many cell lines.[2] This confirms that the primary mechanism of action is the depletion of the one-carbon pool.
-
Glycine Requirement: The formate rescue is dependent on the presence of glycine in the culture media, as SHMT inhibition blocks the cell's ability to synthesize its own glycine from serine.[2][4]
-
Purine Rescue: In some contexts, such as in diffuse large B-cell lymphoma (DLBCL) cells, growth can be partially restored by supplementing with purines like hypoxanthine, alleviating the metabolic stress from both one-carbon and glycine depletion.[2]
Cellular Thermal Shift Assay (CETSA)
While not explicitly detailed for this compound in the provided literature, the Cellular Thermal Shift Assay (CETSA) is a powerful, widely-used method for confirming direct target engagement in a cellular environment.[12][13][14] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand. This change in thermal stability is then detected, typically by Western blot or mass spectrometry.[12][14]
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Cell Growth Inhibition Assay
-
Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate cell culture medium. The inactive enantiomer, (-)-SHIN1, should be used as a negative control.[2]
-
Treatment: Add the diluted compounds to the cells and incubate for 72 hours.
-
Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting with Trypan blue.[3]
-
Data Analysis: Normalize the results to DMSO-treated control wells and fit the data to a four-parameter logistic curve to determine the IC50 value.
Isotope Tracer Metabolomics
-
Cell Culture: Culture cells in media containing U-¹³C-serine.
-
Treatment: Treat the cells with this compound (e.g., 5 µM) or DMSO for 24-48 hours.[2]
-
Metabolite Extraction: Aspirate the medium and rapidly wash the cells with ice-cold saline. Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Sample Preparation: Scrape the cells, collect the extract, and centrifuge to pellet debris. Evaporate the supernatant to dryness.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using a liquid chromatography system coupled to a high-resolution mass spectrometer to identify and quantify ¹³C-labeled metabolites.
-
Data Analysis: Calculate the M+2 labeling fraction for metabolites like glycine, glutathione, and ADP to determine the flux through the SHMT pathway.[2]
In Vivo Studies and Limitations
Despite its high in vitro potency and well-validated on-target activity, this compound has shown limited utility for in vivo animal studies.[2][4] This is primarily due to rapid clearance and metabolic instability, as observed in liver microsome assays.[4][15] These poor pharmacokinetic properties preclude its immediate use as a therapeutic agent in animal models.[4][8] This limitation spurred the development of next-generation SHMT inhibitors, such as SHIN2, which possesses improved properties suitable for in vivo efficacy studies.[16]
Conclusion
This compound is a valuable research tool for interrogating the role of one-carbon metabolism in cancer and other diseases. Its target engagement with SHMT1 and SHMT2 has been rigorously validated through a multi-faceted approach, including biochemical assays, cellular proliferation studies, advanced metabolomics with isotope tracing, genetic knockouts, and functional rescue experiments. While its poor pharmacokinetic profile limits its in vivo applications, the comprehensive validation of this compound provides a strong foundation and a benchmark for the development of future clinical candidates targeting the serine hydroxymethyltransferase enzymes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. SHIN1 | TargetMol [targetmol.com]
- 6. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHIN 1 | Other Transferase Inhibitors: R&D Systems [rndsystems.com]
- 8. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Affected by (+)-SHIN1
Audience: Researchers, scientists, and drug development professionals.
Abstract
(+)-SHIN1, a potent, dual small-molecule inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase, has emerged as a critical tool for investigating the role of one-carbon (1C) metabolism in cancer. By catalyzing the reversible conversion of serine to glycine, SHMT enzymes provide the primary source of 1C units for the synthesis of nucleotides and other essential biomolecules. Inhibition of this pathway by this compound triggers a cascade of cellular events, including the disruption of nucleotide biosynthesis, induction of redox imbalance, and ultimately, cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual diagrams of the affected signaling networks to facilitate further research and drug development.
Core Mechanism of Action: Inhibition of One-Carbon Metabolism
This compound is a pyrazolopyran-based compound that acts as a folate-competitive inhibitor of both human SHMT1 and SHMT2 with high biochemical potency.[1] These enzymes are pivotal in one-carbon (1C) metabolism, a network of reactions essential for cell proliferation. The primary function of SHMT is to transfer a carbon unit from serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[2][3] This 1C unit is crucial for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[4] By inhibiting both SHMT isoforms, this compound effectively shuts down this critical metabolic hub.[1]
Affected Cellular Pathways
Disruption of Nucleotide Synthesis and Cell Proliferation
The most immediate consequence of SHMT inhibition by this compound is the depletion of the 1C pool, which severely impairs de novo nucleotide synthesis.[5] This leads to a significant reduction in intracellular nucleotide triphosphates, particularly purines.[5][6] As a result, DNA and RNA synthesis is hindered, leading to cell cycle arrest and a potent blockade of cell proliferation.[5] The anti-proliferative effects are often rescued by the addition of formate, a downstream product of mitochondrial 1C metabolism, which can replenish the cytosolic 1C pool for nucleotide synthesis.[5]
Induction of Oxidative Stress and Apoptosis
Beyond nucleotide synthesis, the SHMT pathway is intrinsically linked to cellular redox homeostasis. The conversion of serine to glycine is a key source of NADPH, which is essential for regenerating the antioxidant glutathione (GSH) from its oxidized form (GSSG).[7][8] SHMT2 deficiency or inhibition by this compound leads to decreased NADH/NAD+, NADPH/NADP+, and GSH/GSSG ratios.[8] This redox imbalance causes an accumulation of intracellular reactive oxygen species (ROS).[8][9] Elevated ROS levels trigger the intrinsic (mitochondrial-mediated) apoptosis pathway, characterized by a loss of mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspase-9 and caspase-3.[8][9]
Cell-Type Specific Vulnerabilities
A remarkable feature of this compound is its differential cytotoxicity across various cancer types, which reveals underlying metabolic vulnerabilities.
-
Diffuse Large B-cell Lymphoma (DLBCL): These cells exhibit a defect in glycine import, making them highly dependent on endogenous glycine synthesis via the SHMT reaction.[1][5] Consequently, SHMT inhibition leads to a lethal glycine shortage. In these cells, formate supplementation does not rescue but paradoxically enhances this compound's cytotoxicity by driving the reverse SHMT reaction, further consuming glycine.[7][5]
-
Pancreatic Cancer (8988T): Certain pancreatic cancer cells harbor defects in the mitochondrial folate pathway, making them reliant on the cytosolic SHMT1 isoform to generate 1C units.[5] This dependence renders them highly sensitive to this compound at low nanomolar concentrations.[5]
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]
- 3. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHMT2 promotes cell viability and inhibits ROS-dependent, mitochondrial-mediated apoptosis via the intrinsic signaling pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Impact of (+)-SHIN1 on Purine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-SHIN1 is a potent and specific inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase. These enzymes are critical components of one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction provides the essential one-carbon units required for the de novo synthesis of purines and thymidylate. By inhibiting SHMT1 and SHMT2, this compound effectively disrupts the supply of one-carbon units, leading to a significant reduction in purine biosynthesis and subsequent depletion of nucleotide triphosphates. This guide provides an in-depth technical overview of the effects of this compound on purine synthesis, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
One-carbon metabolism is a fundamental network of biochemical reactions essential for cellular proliferation and maintenance. It is responsible for the synthesis of a variety of critical biomolecules, including purines, thymidylate, and certain amino acids.[1][2] Serine hydroxymethyltransferase (SHMT) plays a pivotal role in this network, with isoforms located in the cytoplasm (SHMT1) and mitochondria (SHMT2).[1][3] These enzymes are the primary source of one-carbon units in many cancer cells, making them an attractive target for therapeutic intervention.[2]
This compound is a pyrazolopyran-based small molecule inhibitor designed to target both SHMT1 and SHMT2.[4] Its mechanism of action involves the competitive inhibition of the folate binding site on these enzymes.[5] This inhibition leads to a cascade of metabolic consequences, most notably the impairment of de novo purine synthesis, which ultimately results in cell growth arrest and, in some cases, cell death.[4][6] This technical guide will delve into the specific effects of this compound on the purine synthesis pathway, presenting key quantitative data and detailed experimental methodologies.
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the enzymatic activity of SHMT1 and SHMT2.[6][7] This inhibition blocks the production of 5,10-methylenetetrahydrofolate, a crucial one-carbon donor for two key steps in the de novo purine synthesis pathway catalyzed by glycinamide ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICART).[8] The resulting depletion of one-carbon units leads to an accumulation of upstream purine biosynthetic intermediates and a decrease in the production of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[4]
dot
References
- 1. Serine Hydroxymethyltransferase Anchors de Novo Thymidylate Synthesis Pathway to Nuclear Lamina for DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHMT1 and SHMT2 Are Functionally Redundant in Nuclear De novo Thymidylate Biosynthesis | PLOS One [journals.plos.org]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
The Role of (+)-SHIN1 in Disrupting Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on specific metabolic pathways for their growth and proliferation. One such critical pathway is one-carbon (1C) metabolism, which provides the necessary building blocks for nucleotide synthesis, amino acid homeostasis, and methylation reactions. The enzyme serine hydroxymethyltransferase (SHMT), existing in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, is a key player in this pathway. (+)-SHIN1 has emerged as a potent, dual inhibitor of both SHMT1 and SHMT2, demonstrating significant anti-proliferative effects across a range of cancer cell lines. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cancer metabolism, and detailed experimental protocols for its study.
Introduction to this compound and One-Carbon Metabolism
Cancer cells exhibit an increased demand for one-carbon units to fuel the synthesis of purines and pyrimidines, essential for DNA and RNA replication.[1] Serine is a primary donor of these one-carbon units through the action of SHMT.[2][3] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.[3] The latter is a crucial precursor for the synthesis of nucleotides.
This compound (also known as RZ-2994) is a folate-competitive inhibitor of human SHMT1 and SHMT2.[1] By blocking both isoforms, this compound effectively shuts down the primary route for one-carbon unit production from serine, leading to a depletion of downstream metabolites critical for cancer cell survival.[4][5]
Mechanism of Action of this compound
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of both SHMT1 and SHMT2.[6] This dual inhibition is critical, as targeting only one isoform may allow for metabolic compensation by the other.[5] The primary consequences of SHMT inhibition by this compound are:
-
Depletion of One-Carbon Units: Inhibition of SHMT leads to a reduction in the pool of 5,10-methylene-THF, which is essential for the synthesis of purines and thymidylate.[4]
-
Impaired Nucleotide Synthesis: The lack of one-carbon units directly impacts the de novo synthesis of purines, leading to an accumulation of purine biosynthetic intermediates and a decrease in nucleotide triphosphates.[3][4]
-
Induction of Cell Cycle Arrest and Apoptosis: The disruption of nucleotide synthesis and DNA replication can lead to cell cycle arrest, primarily in the G1 or S phase, and subsequently induce apoptosis.[7][8][9] In some contexts, this is mediated by the p53 signaling pathway.[10]
The effects of this compound can often be rescued by the addition of formate, which can provide an alternative source of one-carbon units, or by supplementation with glycine, a product of the SHMT reaction.[4] This rescue effect is a key indicator of on-target activity.
Quantitative Data on this compound Activity
The potency of this compound has been evaluated across various cancer cell lines. The following tables summarize key quantitative data from published studies.
| Parameter | Enzyme/Cell Line | Value | Reference |
| Biochemical IC50 | Human SHMT1 | 5 nM | [6] |
| Human SHMT2 | 13 nM | [6] | |
| Cell Growth IC50 | HCT-116 (wild-type) | 870 nM | [5] |
| HCT-116 (SHMT2 knockout) | < 50 nM | [4] | |
| 8988T (Pancreatic Cancer) | < 100 nM | [4] | |
| T-ALL cell lines (average) | 2.8 µM | [11] | |
| B-ALL cell lines (average) | 4.4 µM | [11] | |
| AML cell lines (average) | 8.1 µM | [11] |
Table 1: In Vitro Potency of this compound
| Cell Line | Treatment | Effect | Reference |
| DLBCL and Jurkat | 5 µM this compound for 72h | Large reduction in nucleotide triphosphates | [4] |
| HCT-116 | 10 µM this compound for 48h | Altered total metabolite abundances | [4] |
| T-ALL cell lines | 2 µM RZ-2994 (SHIN1) for 3 days | Decreased cell growth, rescued by 1 mM formate | [11] |
Table 2: Metabolic Effects of this compound Treatment
Signaling Pathways and Experimental Workflows
One-Carbon Metabolism and SHIN1 Inhibition
The following diagram illustrates the central role of SHMT in one-carbon metabolism and the point of inhibition by this compound.
Caption: Inhibition of SHMT1 and SHMT2 by this compound.
Experimental Workflow for Assessing Cell Viability
A common experimental approach to evaluate the efficacy of this compound is to perform a cell viability assay.
Caption: Workflow for a cell viability experiment.
Detailed Experimental Protocols
Cell Growth Inhibition Assay
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell proliferation.[4][6]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in 96-well plates at a density of 1,000-5,000 cells per well in their appropriate growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of this compound. Include a DMSO-only control. For rescue experiments, add 1 mM formate to a parallel set of wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For adherent cells: Use a reagent such as Cell Counting Kit-8 (CCK-8) or perform a crystal violet staining assay. Read the absorbance according to the manufacturer's instructions.
-
For suspension cells: Count the number of viable cells using a hemocytometer and Trypan blue exclusion.
-
-
Data Analysis: Normalize the results to the DMSO-treated control cells. Plot the normalized cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This protocol is based on methods to determine the effect of this compound on cell cycle distribution.[8][11]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 2-5 µM) or DMSO for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A (e.g., FxCycle™ PI/RNase Staining Solution).
-
Analysis: Incubate the cells in the dark for 15-30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Metabolite Extraction and LC-MS Analysis
This protocol provides a general framework for analyzing metabolic changes induced by this compound.[3][4]
-
Cell Culture and Treatment: Grow cells to ~80% confluency in 6-well plates and treat with this compound or DMSO for the desired time (e.g., 24-48 hours).
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold saline.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube and dry it using a vacuum concentrator.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS). Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Process the raw data to identify and quantify metabolites. Compare the relative abundance of key metabolites (e.g., purine biosynthesis intermediates, nucleotide triphosphates) between this compound-treated and control samples.
Conclusion and Future Directions
This compound is a valuable tool compound for studying the role of one-carbon metabolism in cancer. Its potent and specific inhibition of both SHMT1 and SHMT2 allows for the elucidation of metabolic vulnerabilities in various cancer types. While this compound itself has poor pharmacokinetic properties for in vivo use, it has paved the way for the development of next-generation SHMT inhibitors like SHIN2.[2][3] Future research will likely focus on identifying predictive biomarkers for sensitivity to SHMT inhibition and exploring combination therapies to enhance anti-tumor efficacy.[10] The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to target cancer metabolism for therapeutic benefit.
References
- 1. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]
- 2. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SHMT1 knockdown induces apoptosis in lung cancer cells by causing uracil misincorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
(+)-SHIN1: A Chemical Probe for Serine Hydroxymethyltransferase (SHMT) Activity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides, amino acids, and for methylation processes.[1][2][3] This pathway's heightened activity in various cancers to meet the demands of rapid proliferation has positioned its components, particularly SHMT, as attractive targets for therapeutic intervention.[1][2][4][5][6] SHMT exists in two isoforms, the cytosolic SHMT1 and the mitochondrial SHMT2, which catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[1][2] Dual inhibition of both isoforms is often necessary to effectively disrupt one-carbon flux in cancer cells.[7][8]
(+)-SHIN1, also known as RZ-2994, has emerged as a potent and selective chemical probe for studying the function and therapeutic potential of inhibiting SHMT1 and SHMT2.[9][10][11] This pyrazolopyran-based compound acts as a folate-competitive inhibitor, demonstrating nanomolar potency against both human SHMT isoforms.[8][12] Its active enantiomer, this compound, provides a valuable tool for elucidating the metabolic consequences of SHMT inhibition and for identifying cancer types vulnerable to this therapeutic strategy.[7][13] However, it is important to note that while this compound is a powerful tool for in vitro and cell-based studies, its utility in vivo is limited by its metabolic instability.[7][8][13][14] This led to the development of a second-generation inhibitor, SHIN2, with improved pharmacokinetic properties for in vivo investigations.[8][12]
This technical guide provides a comprehensive overview of this compound as a chemical probe for SHMT activity, including its quantitative biochemical and cellular data, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency against SHMT isoforms and its effects on cancer cell lines.
| Target | Parameter | Value (nM) | Reference |
| Human SHMT1 | IC50 | 5 | [9][10][11][15] |
| Human SHMT2 | IC50 | 13 | [9][10][11][15] |
Table 1: In Vitro Enzymatic Inhibition of SHMT by this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human SHMT1 and SHMT2.
| Cell Line | Parameter | Value (nM) | Notes | Reference |
| HCT-116 (WT) | IC50 (Growth) | 870 | Wild-type colorectal carcinoma | [7][10][13] |
| HCT-116 (SHMT2 KO) | IC50 (Growth) | < 50 | Demonstrates potent inhibition of SHMT1 in a cellular context | [7][13] |
| HCT-116 (SHMT1 KO) | IC50 (Growth) | Indistinguishable from WT | Suggests mitochondrial SHMT2 inhibition is limiting for efficacy in these cells | [7][13] |
| 8988T (Pancreatic) | IC50 (Growth) | < 100 | These cells are reliant on SHMT1 due to defects in mitochondrial one-carbon metabolism | [8] |
Table 2: Cellular Activity of this compound. IC50 values for cell growth inhibition were determined in various cancer cell lines, highlighting the differential dependencies on SHMT isoforms.
Signaling Pathways and Mechanism of Action
This compound inhibits SHMT, a central enzyme in one-carbon metabolism. This pathway is intricately linked to several key cellular processes, including nucleotide synthesis, which is critical for DNA replication and repair. The diagram below illustrates the central role of SHMT and the impact of its inhibition by this compound.
Figure 1: SHMT's Role in One-Carbon Metabolism and Inhibition by this compound. This diagram illustrates how SHMT1 (cytosolic) and SHMT2 (mitochondrial) convert serine to glycine, producing 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a key one-carbon donor for nucleotide synthesis. This compound inhibits both isoforms, disrupting this pathway. The addition of formate can rescue the effects of SHMT inhibition by providing an alternative source of one-carbon units.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
SHMT Enzymatic Inhibition Assay
This protocol describes a spectrophotometric assay to determine the in vitro potency of this compound against recombinant human SHMT1 and SHMT2. The assay couples the SHMT reaction to a dehydrogenase reaction that produces a detectable change in absorbance.
Materials:
-
Recombinant human SHMT1 and SHMT2
-
This compound
-
L-serine
-
Tetrahydrofolate (THF)
-
NADP+
-
5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the desired concentration of this compound or DMSO (vehicle control) to each well.
-
Prepare a reaction mixture containing L-serine (final concentration ~2 mM), THF (final concentration ~0.4 mM), NADP+ (final concentration ~0.25 mM), and MTHFD (final concentration ~5 µM) in the assay buffer.
-
Initiate the reaction by adding recombinant SHMT1 or SHMT2 to each well.
-
Immediately measure the increase in absorbance at 340 nm (for NADPH production) or 375 nm at 25°C in a kinetic mode for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Growth Inhibition Assay
This protocol details the methodology to assess the effect of this compound on the proliferation of cancer cell lines, such as HCT-116.
Materials:
-
HCT-116 cells (or other cancer cell lines of interest)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell counting solution (e.g., CellTiter-Glo® or MTT)
-
Plate reader
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add the cell counting solution to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. This protocol describes a CETSA workflow for this compound and SHMT.
Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow. This diagram outlines the key steps in a CETSA experiment to validate the target engagement of this compound with SHMT in cells.
Materials:
-
Cancer cell line expressing SHMT
-
This compound
-
DMSO
-
PBS
-
Lysis buffer (e.g., with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against SHMT
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Culture cells to ~80% confluency. Treat the cells with a high concentration of this compound (e.g., 10-50 µM) or DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler at a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes.
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for SHMT.
-
Image the blot and quantify the band intensities.
-
Plot the normalized band intensities against the corresponding temperatures to generate melting curves for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Metabolomics Analysis
This protocol provides a general workflow for untargeted metabolomics to investigate the metabolic consequences of SHMT inhibition by this compound in cancer cells.
Figure 3: LC-MS Based Metabolomics Workflow. This flowchart details the process of analyzing cellular metabolites following treatment with this compound to understand its impact on cellular metabolism.
Materials:
-
Cancer cells
-
This compound and DMSO
-
Cold 80% methanol
-
Cell scrapers
-
Centrifuge
-
Vacuum concentrator
-
LC-MS grade solvents
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells in appropriate multi-well plates and treat with this compound or DMSO for a specified time (e.g., 24-48 hours).
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Inject the samples into an LC-MS system (e.g., a high-resolution mass spectrometer coupled with a UPLC system).
-
Process the raw data using appropriate software for peak detection, alignment, and integration.
-
Perform statistical analysis (e.g., t-tests, volcano plots, PCA) to identify metabolites that are significantly different between the this compound-treated and control groups.
-
Use pathway analysis tools to understand the broader metabolic impact of SHMT inhibition.
Conclusion
This compound is an invaluable chemical probe for the scientific community investigating one-carbon metabolism and its role in cancer. Its high potency and selectivity for both SHMT1 and SHMT2 allow for precise dissection of the cellular functions of these enzymes. While its in vivo applications are limited, its utility in cell-based and in vitro assays remains a gold standard for studying the consequences of SHMT inhibition. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by researchers in academic and industrial settings, ultimately contributing to a deeper understanding of cancer metabolism and the development of novel therapeutic strategies.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS based cell metabolic profiling of tumor cells: a new predictive method for research on the mechanism of action of anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 9. Determination of serine hydroxymethyltransferase and reduced folate pools in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural and functional insight into serine hydroxymethyltransferase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The moonlighting RNA-binding activity of cytosolic serine hydroxymethyltransferase contributes to control compartmentalization of serine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (+)-SHIN1 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-SHIN1, also known as RZ-2994, is a potent and specific dual inhibitor of cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial (SHMT2).[1][2][3] These enzymes are critical components of one-carbon (1C) metabolism, catalyzing the conversion of serine to glycine and generating one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other vital macromolecules.[4] By inhibiting SHMT1 and SHMT2, this compound disrupts the cellular supply of one-carbon units, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in various cancer cell lines.[5][6][7] This makes it a valuable tool for studying one-carbon metabolism and a potential therapeutic agent, particularly in malignancies dependent on this pathway, such as certain lymphomas and leukemias.[2][5][7][8]
Mechanism of Action
This compound acts as a folate-competitive inhibitor of both SHMT1 and SHMT2.[4] This inhibition blocks the production of 5,10-methylenetetrahydrofolate from serine, a key entry point for one-carbon units into the folate cycle. The subsequent depletion of the one-carbon pool impairs the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[2][5] This leads to an accumulation of cells in the S and G2 phases of the cell cycle and can trigger apoptosis.[7] The effects of this compound can often be rescued by supplementing the culture medium with formate, which can replenish the one-carbon pool downstream of SHMT.[5][7]
Quantitative Data
The following tables summarize the reported in vitro efficacy of this compound and its racemic mixture, SHIN1.
Table 1: In Vitro Inhibitory Activity of SHIN1
| Target | IC₅₀ (nM) | Source |
| Human SHMT1 | 5 | [1][2] |
| Human SHMT2 | 13 | [1][2] |
Table 2: Cell Growth Inhibition by this compound/SHIN1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ | Source |
| HCT-116 | Colon Carcinoma | 870 nM | [5] |
| HCT-116 (SHMT2 knockout) | Colon Carcinoma | < 50 nM | [5][9] |
| 8988T | Pancreatic Cancer | < 100 nM | [5] |
| T-ALL (average) | T-cell Acute Lymphoblastic Leukemia | 2.8 µM | [7] |
| B-ALL (average) | B-cell Acute Lymphoblastic Leukemia | 4.4 µM | [7] |
| AML (average) | Acute Myeloid Leukemia | 8.1 µM | [7] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound. Specific parameters such as cell seeding density and drug concentration should be optimized for each cell line.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Cell line of interest (e.g., HCT-116, Jurkat)
-
Sterile microcentrifuge tubes
-
Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 50 mM).
-
For example, to prepare a 10 mM stock solution of this compound (MW: 400.47 g/mol ), dissolve 4.005 mg of the compound in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
-
-
Cell Seeding:
-
Adherent cells (e.g., HCT-116): Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000 - 10,000 cells/well in a 96-well plate). Allow cells to attach overnight.
-
Suspension cells (e.g., Jurkat): Seed cells at a density of approximately 2 x 10⁵ cells/mL in a multi-well plate.[5]
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (e.g., 0.1%).
-
For adherent cells, carefully remove the old medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
For suspension cells, directly add the required volume of the diluted this compound solution to each well.
-
-
Incubation:
-
Assessment of Cell Viability/Proliferation:
Protocol 2: Formate Rescue Experiment
This experiment is designed to confirm that the observed effects of this compound are due to the depletion of the one-carbon pool.
Materials:
-
All materials from Protocol 1
-
Sodium formate solution (e.g., 1 M stock solution in water, filter-sterilized)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Treatment Groups: Prepare the following treatment groups:
-
Add the respective treatments to the cells.
-
Incubate for the desired period (e.g., 72 hours).
-
Assess cell viability. A rescue of the growth inhibition by formate supplementation indicates that the effect of this compound is on-target.[5]
Visualizations
Caption: Mechanism of action of this compound and the formate rescue pathway.
Caption: General experimental workflow for cell treatment with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (+)-SHIN1 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(+)-SHIN1 is a potent and specific inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1][2][3][4] These enzymes are crucial for one-carbon (1C) metabolism, which provides the necessary building blocks for nucleotide (purine and pyrimidine) and amino acid synthesis.[5][6] By inhibiting SHMT1 and SHMT2, this compound disrupts the serine-glycine one-carbon pathway, leading to a depletion of purines and subsequent cell cycle arrest and apoptosis.[2][4][7] These characteristics make this compound a valuable research tool for studying one-carbon metabolism and a potential therapeutic agent in oncology, particularly for cancers with a high dependency on this pathway, such as certain lymphomas and leukemias.[1][8][9]
This document provides detailed application notes and protocols for the in vitro use of this compound, including its effective concentrations in various cell lines and methodologies for key experiments.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions |
| Human SHMT1 | 5 | Enzymatic assay[2][3][4][10] |
| Human SHMT2 | 13 | Enzymatic assay[2][3][4][10] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 | Notes |
| HCT-116 (WT) | Colon Carcinoma | 870 nM | Primarily due to SHMT2 inhibition.[1][3][5] |
| HCT-116 (SHMT2 knockout) | Colon Carcinoma | ~10 nM | Demonstrates potent inhibition of SHMT1.[5] |
| 8988T | Pancreatic Cancer | <100 nM | Relies on SHMT1 for 1C unit generation.[1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | B-cell Lymphoma | Median IC50 of 4 µM | Across a panel of nearly 300 human cancer cell lines.[1] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Average IC50 of 2.8 µM | Across a panel of T-ALL cell lines.[9] |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | Low micromolar range | Effective in inhibiting proliferation.[8] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of SHMT1 and SHMT2, which are central to one-carbon metabolism. This inhibition leads to a cascade of downstream effects, ultimately impacting cell proliferation and survival.
Caption: Mechanism of action of this compound in the one-carbon metabolism pathway.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (CCK-8 or MTT)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
96-well cell culture plates
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 100 µM. Include a DMSO-only control (vehicle control).
-
Treatment: After overnight incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Caption: Workflow for a cell proliferation assay to determine the IC50 of this compound.
Protocol 2: Metabolite Extraction and Analysis by LC-MS
This protocol outlines the procedure for analyzing changes in intracellular metabolite levels following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Ice-cold 80% methanol
-
Cell scraper
-
Centrifuge
-
LC-MS system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach ~80% confluency. Treat the cells with an effective concentration of this compound (e.g., 5-10 µM) or vehicle (DMSO) for 24-48 hours.[1]
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells once with ice-cold saline.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein and cell debris.
-
-
Sample Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system to identify and quantify changes in metabolites, particularly those involved in one-carbon metabolism and purine synthesis.[1]
-
Note on Rescue Experiments: To confirm the on-target effect of this compound, rescue experiments can be performed by co-treating the cells with this compound and downstream metabolites of the inhibited pathway, such as formate or glycine.[1][5] Restoration of cell growth in the presence of these metabolites would indicate that the observed effects of this compound are due to the inhibition of SHMT1/2.
Disclaimer: These protocols are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling chemical reagents and cell lines. It is recommended to optimize the protocols for specific cell lines and experimental conditions.
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SHIN 1 | Other Transferase Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SHIN1 | TargetMol [targetmol.com]
Application Note: Preparation and Handling of (+)-SHIN1 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-SHIN1, also known as RZ-2994, is a potent and specific small-molecule inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2)[1][2]. These enzymes are pivotal in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH₂-THF)[3][4]. The 1C units generated are crucial for the biosynthesis of purines and thymidylate, essential building blocks for DNA and RNA[5][6]. By dually inhibiting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, this compound effectively depletes cellular 1C pools, leading to the inhibition of nucleotide synthesis and subsequent arrest of cell proliferation[1][7]. This mechanism makes this compound a valuable tool for studying 1C metabolism and a compound of interest in cancer research, particularly for B-cell malignancies and T-cell acute lymphoblastic leukemia[7][8][9].
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
The physical and biological properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Alternate Name | RZ-2994 | [1][10] |
| Molecular Weight | 400.47 g/mol | [10] |
| CAS Number | 2146095-85-2 | [10] |
| Appearance | White to off-white solid | [10] |
| IC₅₀ (SHMT1) | 5 nM | [1][10] |
| IC₅₀ (SHMT2) | 13 nM | [1][10] |
| IC₅₀ (HCT-116 cells) | 870 nM | [5] |
| Solubility in DMSO | 50 mM - 199.76 mM (66.67 - 80 mg/mL) | [1][10] |
Mechanism of Action: SHMT Inhibition
This compound exerts its biological effect by inhibiting SHMT1 and SHMT2, which disrupts the serine-glycine one-carbon metabolic pathway. This pathway is fundamental for cellular biosynthesis.
Caption: Mechanism of this compound action on the one-carbon pathway.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Materials and Equipment:
-
This compound powder
-
Anhydrous or fresh, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Caption: Workflow for preparing this compound stock solution in DMSO.
Detailed Methodology:
-
Calculation: Determine the mass of this compound needed. For a 10 mM stock solution, using a molecular weight of 400.47 g/mol :
-
Mass (mg) = Desired Volume (mL) × 10 mM × 400.47 g/mol / 1000
-
Example for 1 mL: Mass = 1 mL × 10 mmol/L × 0.40047 g/mmol = 4.005 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Note: If the amount is very small, it is recommended to dissolve the entire contents of the manufacturer's vial directly to avoid weighing errors[11].
-
-
Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the powder. The use of fresh DMSO is critical, as absorbed moisture can significantly reduce the solubility of the compound[1][10].
-
Example: To the 4.005 mg of powder, add 1 mL of DMSO.
-
-
Dissolution: Tightly cap the vial and vortex vigorously until the powder is completely dissolved. If particulates remain, sonicate the solution in a water bath for 5-10 minutes to aid dissolution[10][12]. The final solution should be clear.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes[13].
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store them at -80°C for long-term stability[10].
Preparation of Working Solutions for Cell-Based Assays
Stock solutions must be diluted to final working concentrations in cell culture media immediately before use.
Methodology:
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity[13].
-
Example: To achieve a 10 µM final concentration in 1 mL of media from a 10 mM stock, add 1 µL of the stock solution to 999 µL of media. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment[13].
-
Use Immediately: Use the freshly prepared working solutions promptly for your experiments. Do not store diluted aqueous solutions[11].
Example Application: Cell Proliferation Assay
This compound has been shown to inhibit the growth of various cancer cell lines. Here is a general protocol for assessing its effect on cell proliferation.
Protocol:
-
Cell Seeding: Seed cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare working solutions of this compound at various concentrations (e.g., a range from 1 nM to 10,000 nM) in culture medium[10].
-
Dosing: Remove the old medium and add the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours)[7].
-
Viability Assessment: Measure cell viability using a suitable method, such as a CCK-8 assay, Trypan blue exclusion, or a fluorescence-based assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and perform a non-linear regression to determine the IC₅₀ value.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability Period | Source(s) |
| Solid Powder | -20°C | 3 years | [10] |
| 4°C | 2 years | [10] | |
| DMSO Stock Solution | -80°C | Up to 2 years | [10] |
| -20°C | Up to 1 year | [10] |
Key Handling Considerations:
-
Avoid Freeze-Thaw Cycles: Aliquoting the stock solution is highly recommended to preserve its efficacy[13].
-
Hygroscopic Nature of DMSO: DMSO readily absorbs water from the atmosphere, which can cause compounds to precipitate out of solution[14]. Always use fresh, anhydrous grade DMSO from a newly opened bottle and keep containers tightly sealed[1][10].
-
Light Sensitivity: While not explicitly stated for this compound, it is good practice to store stock solutions in amber or light-blocking vials to prevent potential photodegradation[15].
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. SHIN1 | TargetMol [targetmol.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for (+)-SHIN1 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-SHIN1 is a potent and selective dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2).[1] These enzymes are critical components of one-carbon metabolism, catalyzing the reversible conversion of serine to glycine and providing one-carbon units for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[2] Upregulation of SHMT1/2 is observed in various cancers, making them attractive targets for anti-cancer drug development. By inhibiting SHMT1/2, this compound disrupts the supply of one-carbon units, leading to a depletion of the purine nucleotide pool and subsequent inhibition of cell proliferation.[3][4] These application notes provide detailed protocols for assessing the in vitro anti-proliferative effects of this compound on cancer cell lines.
Mechanism of Action
This compound exerts its anti-proliferative effects by targeting the one-carbon metabolism pathway. Specifically, it inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. This inhibition blocks the conversion of serine to glycine, a reaction that is coupled with the transfer of a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH2-THF). CH2-THF is a crucial precursor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By depleting the pool of one-carbon units, this compound effectively stalls nucleotide biosynthesis, leading to cell cycle arrest and inhibition of cell proliferation.[2][5]
Caption: Mechanism of action of this compound.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data is crucial for selecting appropriate cell lines and designing dose-response experiments.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 (WT) | Colon Carcinoma | 870 | [6] |
| HCT-116 (SHMT2 KO) | Colon Carcinoma | 10 | [6] |
| 8988T | Pancreatic Cancer | <100 | [7] |
| T-ALL cell lines (average) | T-cell Acute Lymphoblastic Leukemia | 2800 | [5] |
| B-ALL cell lines (average) | B-cell Acute Lymphoblastic Leukemia | 4400 | [5] |
| AML cell lines (average) | Acute Myeloid Leukemia | 8100 | [5] |
Experimental Protocols
This section provides detailed protocols for assessing the anti-proliferative effects of this compound using two common methods: the Trypan Blue exclusion assay for direct cell counting and the MTT assay for measuring metabolic activity as an indicator of cell viability.
Experimental Workflow Overview
Caption: General workflow for in vitro cell proliferation assays.
Protocol 1: Cell Proliferation Assessment by Trypan Blue Exclusion Assay
This protocol allows for the direct quantification of viable cells.
Materials:
-
Selected cancer cell line (e.g., HCT-116)
-
Complete growth medium (e.g., McCoy's 5a for HCT-116)[8]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain the chosen cancer cell line in a T-75 flask with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. It is recommended to test a range of concentrations based on the known IC50 values (e.g., for HCT-116, a range of 10 nM to 10 µM is appropriate).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Counting:
-
At each time point, carefully aspirate the medium.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes to detach the cells.
-
Add 80 µL of complete growth medium to neutralize the trypsin.
-
Resuspend the cells by gently pipetting up and down.
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution.
-
Load 10 µL of the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each concentration of this compound.
-
Plot the percentage of cell proliferation (relative to the vehicle control) against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
All materials from Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition:
-
Approximately 4 hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO or solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value.
-
Application Notes
-
Cell Line Selection: The sensitivity of different cancer cell lines to this compound can vary. It is advisable to screen a panel of cell lines relevant to the research focus. Cell lines with known dependencies on one-carbon metabolism may be particularly sensitive.
-
Rescue Experiments: To confirm that the anti-proliferative effects of this compound are due to its on-target inhibition of SHMT1/2, rescue experiments can be performed. Supplementing the culture medium with formate (e.g., 1 mM sodium formate) and/or glycine can bypass the metabolic block and should rescue cell proliferation.[7]
-
Solubility of this compound: this compound is typically dissolved in DMSO to prepare a stock solution. Ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (usually <0.5%).
-
Assay Duration: The optimal incubation time for observing the anti-proliferative effects of this compound may vary between cell lines. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint.
-
Choice of Proliferation Assay: The Trypan Blue assay provides a direct measure of cell number and viability, while the MTT assay is a high-throughput method that reflects metabolic activity. The choice of assay will depend on the specific experimental needs and available equipment. For a more comprehensive analysis, results from both assays can be compared.
References
- 1. youtube.com [youtube.com]
- 2. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The conversion of formate into purines stimulates mTORC1 leading to CAD-dependent activation of pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling of SHMT1 riboregulation predicts dynamic changes of serine and glycine levels across cellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encodeproject.org [encodeproject.org]
Application Notes and Protocols for Metabolomic Studies Using (+)-SHIN1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-SHIN1 is a potent and selective dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1][2][3] These enzymes are crucial components of one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate. By inhibiting SHMT1 and SHMT2, this compound disrupts the production of 1C units necessary for the synthesis of purines and thymidylate, thereby impacting cellular proliferation.[1][4] This makes this compound a valuable tool for studying the role of one-carbon metabolism in various physiological and pathological states, particularly in cancer biology. These application notes provide detailed protocols for the use of this compound in metabolomics studies to investigate its effects on cellular metabolism.
Mechanism of Action
This compound exerts its biological effects by targeting the folate binding site of both SHMT1 and SHMT2.[5] This inhibition leads to a depletion of the cellular 1C pool, which has several downstream metabolic consequences, including:
-
Inhibition of de novo purine synthesis: This leads to an accumulation of purine biosynthetic intermediates and a depletion of purine nucleotides.[2][4]
-
Disruption of the thymidylate synthesis cycle.
-
Alterations in amino acid metabolism: Specifically, the conversion of serine to glycine is blocked.[4]
-
Induction of apoptosis: In some cancer cell lines, inhibition of SHMT by this compound can lead to ROS-dependent apoptosis through the intrinsic signaling pathway.[6]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations and effects of this compound on various cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| Human SHMT1 | 5 | In vitro enzyme assay | [1][2] |
| Human SHMT2 | 13 | In vitro enzyme assay | [1][2] |
Table 2: Cell Growth Inhibition by this compound
| Cell Line | IC50 | Notes | Reference |
| HCT-116 (Wild-Type) | 870 nM | Colon cancer cell line | [4][5] |
| HCT-116 (SHMT2 knockout) | < 50 nM | Increased sensitivity due to reliance on SHMT1 | [4] |
| 8988T | < 100 nM | Pancreatic cancer cell line with defects in mitochondrial 1C metabolism | [4] |
| Jurkat | Not specified | T-cell acute lymphoblastic leukemia (T-ALL) | [4] |
| SU-DHL-4 | Not specified | Diffuse large B-cell lymphoma (DLBCL) | [4] |
| T-ALL cell lines (average) | 2.8 µM | [7] | |
| B-ALL cell lines (average) | 4.4 µM | [7] | |
| AML cell lines (average) | 8.1 µM | [7] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cell line of interest (e.g., HCT-116)
-
Appropriate cell culture medium (e.g., DMEM for HCT-116)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO.[1] Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[4] The incubation time should be determined based on the specific aims of the experiment, such as observing acute metabolic changes or effects on cell proliferation.
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol is designed for the extraction of polar metabolites from adherent cell cultures.
Materials:
-
Treated cells in culture plates
-
Ice-cold 0.9% NaCl solution
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
Procedure:
-
Quenching and Washing:
-
Place the cell culture plates on ice to quench metabolic activity.
-
Aspirate the culture medium.
-
Gently wash the cells twice with ice-cold 0.9% NaCl solution, aspirating the wash solution completely after each wash.
-
-
Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).[8]
-
Incubate on ice for 10 minutes.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes for 1 minute.
-
Centrifuge at maximum speed (>13,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[8]
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
The resulting pellet can be saved for protein quantification to normalize the metabolomics data.
-
-
Storage:
-
Dry the metabolite extracts using a centrifugal evaporator (SpeedVac) or a gentle stream of nitrogen.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 3: LC-MS/MS-based Untargeted Metabolomics Analysis
This is a general workflow for the analysis of extracted metabolites. Specific parameters will depend on the LC-MS system used.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)[9]
-
A C18 reverse-phase LC column
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial LC mobile phase (e.g., 5% Solvent B in Solvent A).
-
Liquid Chromatography:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the metabolites using a gradient of Solvent A and Solvent B. A typical gradient might start at 5% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.
-
-
Mass Spectrometry:
-
Analyze the eluting metabolites using the mass spectrometer in both positive and negative ionization modes in separate runs.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to collect both MS1 and MS/MS spectra.
-
Protocol 4: Data Analysis and Interpretation
Software:
-
Vendor-specific software for initial data processing.
-
Open-source software such as XCMS, MZmine, or MetaboAnalyst for peak picking, alignment, and statistical analysis.[10]
-
Pathway analysis software (e.g., MetaboAnalyst, KEGG).
Procedure:
-
Data Pre-processing: Use software to perform peak detection, deconvolution, and alignment across all samples.
-
Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, Principal Component Analysis (PCA), and Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify metabolites that are significantly different between this compound treated and control groups.[11][12]
-
Metabolite Identification: Identify the significantly altered metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).
-
Pathway Analysis: Use the identified metabolites to perform pathway analysis to understand the biological pathways perturbed by this compound treatment.
Concluding Remarks
This compound is a powerful research tool for dissecting the role of one-carbon metabolism in health and disease. The protocols and information provided here offer a framework for designing and executing metabolomics experiments to elucidate the metabolic consequences of SHMT inhibition. Careful experimental design, execution, and data analysis are critical for obtaining high-quality, interpretable results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Skyline for Small Molecules: A Unifying Software Package for Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [1710.03443] Quantitative Comparison of Statistical Methods for Analyzing Human Metabolomics Data [arxiv.org]
Application Notes and Protocols for Isotope Tracing Analysis with (+)-SHIN1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-SHIN1 is a potent and specific dual inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] These enzymes are critical components of one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[3] This reaction is a primary source of 1C units essential for the biosynthesis of purines, thymidylate, and other key metabolites.[2][4] By inhibiting SHMT1 and SHMT2, this compound disrupts 1C metabolism, leading to a depletion of purines and subsequent inhibition of cell proliferation, particularly in cancer cells that exhibit a high metabolic demand or possess specific metabolic vulnerabilities.[5][6]
Isotope tracing is a powerful technique used to track the metabolic fate of labeled substrates through biochemical pathways.[7][8] When used in conjunction with this compound, isotope tracing with labeled serine (e.g., ¹³C-serine) allows for the direct assessment of SHMT1/2 inhibition and its downstream metabolic consequences.[5] This approach provides valuable insights into the mechanism of action of this compound and its impact on cellular metabolism.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of SHMT1 and SHMT2, blocking the enzymatic conversion of serine to glycine and a one-carbon unit carried by tetrahydrofolate.[2][5] This inhibition has several critical downstream effects:
-
Depletion of One-Carbon Units: The primary consequence of SHMT1/2 inhibition is the reduced production of 5,10-methylenetetrahydrofolate, a key donor of one-carbon units for various biosynthetic pathways.
-
Inhibition of Purine Synthesis: The de novo synthesis of purine nucleotides is highly dependent on one-carbon units. Inhibition by this compound leads to a progressive depletion of purines, ultimately resulting in the loss of nucleotide triphosphates.[5][6]
-
Glycine Depletion: In certain cellular contexts, such as some diffuse large B-cell lymphomas with defective glycine import, the inhibition of endogenous glycine synthesis by this compound can lead to a targetable metabolic vulnerability.[5]
The on-target activity of this compound can be effectively monitored using isotope tracing with labeled serine, which allows for the quantification of the flux through the SHMT-catalyzed reaction and its impact on downstream metabolic pools.[5]
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference |
| Human SHMT1 | 5 | [1][6] |
| Human SHMT2 | 13 | [1][6] |
Table 2: Effect of this compound on Cell Growth
| Cell Line | Assay Condition | IC₅₀ (nM) | Reference |
| HCT-116 | Cell Growth Inhibition | 870 | [5] |
| HCT-116 (SHMT2 deletion) | Cell Growth Inhibition | < 50 | [5] |
| 8988T (Pancreatic Cancer) | Cell Growth Inhibition | < 100 | [5] |
Table 3: Isotope Tracing Analysis of this compound Treated HCT-116 Cells
| Metabolite | Treatment (24h) | M+2 ¹³C-Labeling Fraction (from ¹³C-serine) | Reference |
| ADP | DMSO | ~0.6 | [5] |
| 5 µM this compound | ~0.05 | [5] | |
| 5 µM (-)-SHIN1 | ~0.6 | [5] | |
| Glutathione | DMSO | ~0.7 | [5] |
| 5 µM this compound | ~0.1 | [5] | |
| 5 µM (-)-SHIN1 | ~0.7 | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for isotope tracing analysis.
Caption: Mechanism of action of this compound in one-carbon metabolism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Carbon Metabolism Inhibition Depletes Purines and Results in Profound and Prolonged Ewing Sarcoma Growth Suppression | Cancer Research Communications | American Association for Cancer Research [aacrjournals.org]
- 5. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Research of (+)-SHIN1
Introduction
(+)-SHIN1 is a potent pyrazolopyran derivative originally developed as an inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2) for cancer therapy.[1][2] Emerging research has identified its significant potential as an antibacterial agent, targeting the same essential metabolic pathway in bacteria.[1][3] SHMT is a critical enzyme in one-carbon (1C) metabolism, responsible for the interconversion of serine and glycine and the production of 5,10-methylenetetrahydrofolate (CH2-THF).[1][4] This CH2-THF is a vital one-carbon donor for the synthesis of essential biomolecules, including purines and thymidine, which are necessary for DNA and RNA synthesis.[1] By inhibiting bacterial SHMT, this compound effectively disrupts these fundamental cellular processes, leading to bacteriostatic effects.[3][4]
These notes provide detailed applications and protocols for researchers investigating the antibacterial properties of this compound.
Mechanism of Action: Inhibition of One-Carbon Metabolism
This compound exerts its antibacterial effect by tightly binding to and inhibiting bacterial serine hydroxymethyltransferase (SHMT).[3][4] This inhibition disrupts the folate-dependent one-carbon metabolism pathway. Specifically, the blockage of SHMT prevents the synthesis of CH2-THF from tetrahydrofolate (THF), which is the primary one-carbon donor for thymidylate synthase (TS). Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for thymidine triphosphate and subsequent DNA synthesis. The inhibition of this pathway by this compound leads to thymine starvation, ultimately halting bacterial growth.[1]
Application Note 1: Direct Antibacterial Activity Assessment
This compound has demonstrated potent bacteriostatic activity, particularly against Enterococcus faecium.[1][3] Its efficacy is attributed to the inhibition of the essential enzyme SHMT. Quantitative assessment of its activity is typically performed by determining the 50% effective concentration (EC50) or the Minimum Inhibitory Concentration (MIC).
Data Presentation: Antibacterial Potency of this compound
| Compound | Bacterial Strain | Assay Type | Potency (EC50 in M) | Reference |
| This compound | Enterococcus faecium | Growth Inhibition | 10⁻¹¹ | [1][4] |
| This compound | Enterococcus faecium | Viability (CFU) | 2.3 x 10⁻¹⁰ | [1] |
| SHIN-1 (racemic) | Enterococcus faecium | Growth Inhibition | 10⁻¹⁰ - 10⁻¹¹ | [1] |
| MTX (Methotrexate) | Enterococcus faecium | Growth Inhibition | 10⁻⁹ - 10⁻¹⁰ | [1] |
| TMP (Trimethoprim) | Enterococcus faecium | Viability (CFU) | 8.8 x 10⁻⁹ | [1] |
(Note: this compound was found to be inactive against E. faecalis, S. aureus, and E. coli in the cited studies.[1])
Experimental Protocol 1: Determination of EC50/MIC by Broth Microdilution
This protocol outlines the standard broth microdilution method to determine the minimum concentration of this compound required to inhibit bacterial growth.[5][6][7]
Methodology:
-
Inoculum Preparation:
-
Streak the bacterial strain (e.g., E. faecium) on an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into a suitable broth medium (e.g., Brain Heart Infusion Broth).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.[6]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate, including a positive control well (bacteria with no compound).
-
Include a negative control (broth only) to check for sterility.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria after incubation.[7]
-
For EC50 determination, measure the optical density at 600 nm (OD600) for each well and calculate the concentration that inhibits 50% of the growth compared to the positive control.
-
Application Note 2: Synergistic Activity with Other Antibiotics
A key application of this compound is its ability to act synergistically with other antibacterial agents, particularly those that inhibit DNA and RNA synthesis.[1] By depleting the precursors for nucleotide synthesis, this compound enhances the efficacy of nucleoside analogues, potentially allowing for lower effective doses and combating resistance.
Experimental Protocol 2: Checkerboard Assay for Synergy Assessment
The checkerboard assay is a standard method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Methodology:
-
Plate Setup:
-
Use a 96-well microtiter plate. Along the x-axis, prepare serial two-fold dilutions of this compound in broth.
-
Along the y-axis, prepare serial two-fold dilutions of the second compound (e.g., a nucleoside analogue like 5-fluoro-2′-deoxyuridine).
-
The result is a matrix of wells containing unique concentration combinations of the two compounds.
-
-
Inoculation and Incubation:
-
Inoculate all wells with a bacterial suspension prepared as described in Protocol 1 (final concentration ~5 x 10⁵ CFU/mL).
-
Include control wells for each compound alone to determine their individual MICs.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis (Fractional Inhibitory Concentration Index - FICI):
-
Following incubation, determine the MIC for each combination of drugs.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FICI by summing the FIC values: FICI = FIC of A + FIC of B.
-
Interpret the FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Application Note 3: In Vivo Antibacterial Efficacy
Preliminary in vivo studies using the Galleria mellonella (wax worm) infection model have shown that SHMT inhibitors can protect against lethal Staphylococcus aureus infections.[8] This suggests a potential therapeutic role for compounds like this compound in a whole-organism context.
Experimental Protocol 3: Galleria mellonella (Wax Worm) Infection Model
This protocol provides a framework for assessing the in vivo efficacy of this compound.[8]
Methodology:
-
Toxicity Assessment:
-
First, determine the maximum non-toxic dose of this compound in uninfected wax worms.
-
Inject groups of 10-15 wax worms with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µg per worm) in a small volume (10-20 µL) of phosphate-buffered saline (PBS).
-
Inject a control group with PBS only.
-
Incubate at 37°C and monitor survival over 72-80 hours.
-
-
Efficacy Study:
-
Select a lethal dose of the bacterial pathogen (e.g., S. aureus USA300) that causes >80% mortality within 48-72 hours.
-
Create experimental groups (n=10-15 worms per group):
-
Group 1 (Infection Control): Inject with the lethal bacterial dose.
-
Group 2 (Treatment): Inject with the lethal bacterial dose and a non-toxic dose of this compound. This can be done concurrently or as a pre-treatment/post-treatment regimen.
-
Group 3 (Compound Control): Inject with this compound only.
-
Group 4 (Placebo): Inject with PBS only.
-
-
Inject all solutions into the last left proleg of the wax worms.
-
Incubate all groups at 37°C and record survival rates at regular intervals (e.g., every 12 or 24 hours) for up to 80 hours.
-
Analyze the data using Kaplan-Meier survival curves to determine if this compound treatment significantly improves survival compared to the infection control group.
-
References
- 1. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the Mechanism of Action of Bactericidal Lipophosphonoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for (+)-SHIN1 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-SHIN1 is a potent and selective dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2, key enzymes in one-carbon (1C) metabolism.[1][2] These enzymes are crucial for the conversion of serine to glycine and the generation of one-carbon units essential for the biosynthesis of nucleotides and other critical cellular components.[1][2] Cancer cells, with their high proliferation rates, often exhibit an increased demand for one-carbon units, making SHMT1 and SHMT2 attractive targets for anti-cancer therapy. This document provides detailed information on cancer cell lines sensitive to this compound, protocols for assessing its efficacy, and an overview of the underlying signaling pathways.
Cell Line Sensitivity to this compound
A notable sensitivity to this compound has been observed in B-cell lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's lymphoma.[1][3] This heightened sensitivity is attributed to a metabolic vulnerability in these cell types, specifically a defect in glycine import, which renders them highly dependent on endogenous glycine synthesis by SHMT.[1]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DLBCL cell lines (average of 4) | Diffuse Large B-cell Lymphoma | 5 | [2] |
| HCT-116 | Colon Carcinoma | 0.87 | N/A |
| HCT-116 (SHMT2 knockout) | Colon Carcinoma | ~0.01 | N/A |
| Pancreatic Cancer Cell Line 8988T | Pancreatic Cancer | Sensitive (exact IC50 not specified) | N/A |
| Rhabdomyosarcoma cell lines | Rhabdomyosarcoma | Sensitive (exact IC50 not specified) | N/A |
| Bladder cancer cell lines | Bladder Cancer | Sensitive (exact IC50 not specified) | N/A |
| Lung cancer cell lines | Lung Cancer | Sensitive (exact IC50 not specified) | N/A |
Signaling Pathways Affected by this compound
This compound treatment disrupts one-carbon metabolism, leading to a cascade of downstream effects that ultimately inhibit cancer cell proliferation and survival.
One-Carbon Metabolism Pathway Inhibition
This compound directly inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. This blockade prevents the conversion of serine to glycine and the transfer of a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF). The depletion of glycine and one-carbon units impacts two critical downstream pathways: purine nucleotide synthesis and glutathione synthesis.
Caption: Inhibition of SHMT1 and SHMT2 by this compound.
Downstream Effects in Burkitt's Lymphoma
In Burkitt's lymphoma, the inhibition of SHMT2 by this compound leads to a significant reduction in intracellular glycine and formate levels. This metabolic stress inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation. The inhibition of mTOR triggers the autophagic degradation of the oncogenic transcription factor TCF3, leading to a collapse of tonic B-cell receptor (BCR) signaling, which is essential for the survival of Burkitt's lymphoma cells.[3][4]
Caption: Downstream effects of this compound in Burkitt's lymphoma.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Experimental Workflow
A typical workflow for evaluating the effects of this compound on sensitive cell lines involves a series of in vitro assays to measure cell viability, colony formation, migration, and invasion, as well as molecular assays to probe the underlying mechanisms.
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serine hydroxymethyltransferase-2 (SHMT2) initiates lymphoma development through epigenetic tumor suppressor silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formate Rescue Experiments with (+)-SHIN1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing formate rescue experiments in the context of studying the cellular effects of (+)-SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2).
Introduction
This compound is a valuable research tool for investigating the role of one-carbon metabolism in various cellular processes, particularly in cancer biology. It inhibits SHMT1 and SHMT2, enzymes crucial for the conversion of serine to glycine and the generation of one-carbon units essential for nucleotide biosynthesis.[1][2] This inhibition leads to the depletion of purines and subsequent cell growth arrest.[2] Formate rescue experiments are critical for confirming the on-target activity of this compound, as the supplementation of exogenous formate can replenish the depleted one-carbon pool and rescue the anti-proliferative effects of the inhibitor in certain cell types.[3][4]
Mechanism of Action of this compound and the Principle of Formate Rescue
This compound is an inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2) with IC50 values of 5 and 13 nM, respectively, in in vitro assays.[1][2] By blocking SHMT1/2, this compound disrupts the primary pathway for generating one-carbon units from serine. These one-carbon units, in the form of formate, are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. The depletion of these precursors ultimately leads to cell cycle arrest and inhibition of proliferation.[5]
Formate rescue experiments are based on the principle of metabolic bypass. By providing an exogenous source of formate, the metabolic block induced by this compound can be circumvented, allowing for the continuation of nucleotide synthesis and cell proliferation.[3][4] A successful formate rescue is a strong indicator that the observed cellular effects of this compound are indeed due to the inhibition of one-carbon metabolism.
However, it is important to note that the success of formate rescue can be cell-type dependent. For instance, in some cancer cells like B-cell lymphomas, formate supplementation does not rescue but rather enhances the cytotoxic effects of this compound.[3] This is attributed to an underlying glycine import deficiency in these cells, where the formate-driven reversal of the SHMT reaction exacerbates glycine depletion.[3]
Experimental Protocols
Protocol 1: Cell Proliferation Assay with Formate Rescue
This protocol details the steps for assessing the ability of formate to rescue the anti-proliferative effects of this compound in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Sodium Formate (stock solution in sterile water)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) or a cell viability assay kit (e.g., CCK-8, MTT)
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain the cancer cell line in the recommended complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.
-
Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM.[2]
-
Prepare a working solution of sodium formate in complete medium. A final concentration of 1 mM formate is often used for rescue experiments.[5][6]
-
Prepare the following treatment groups in triplicate:
-
Vehicle control (medium with DMSO, the solvent for SHIN1)
-
This compound at various concentrations
-
Formate alone (1 mM)
-
This compound at various concentrations + 1 mM Formate
-
-
Carefully remove the medium from the wells and add 100 µL of the respective treatment media.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Assessment:
-
Using a Cell Viability Kit (e.g., CCK-8):
-
Add 10 µL of the CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Using Trypan Blue Exclusion:
-
Carefully remove the medium and wash the cells with PBS.
-
Trypsinize the cells in each well and resuspend in a known volume of complete medium.
-
Mix an aliquot of the cell suspension with Trypan Blue and count the viable (unstained) cells using a hemocytometer.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the dose-response curves for this compound with and without formate.
-
Determine the IC50 values for this compound in the presence and absence of formate. A significant rightward shift in the IC50 curve in the presence of formate indicates a successful rescue.
-
Data Presentation
The quantitative data from formate rescue experiments should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: IC50 Values of this compound in HCT-116 Cells with and without Formate Rescue
| Cell Line | Treatment Condition | IC50 (nM) |
| HCT-116 WT | This compound | 870[4] |
| HCT-116 WT | This compound + 1 mM Formate | > 10,000 |
| HCT-116 ΔSHMT2 | This compound | < 50[4] |
Table 2: Effect of Formate on this compound-induced Growth Inhibition in Ewing Sarcoma Cells
| Cell Line | Treatment | Relative Proliferation (%) |
| SK-ES-1 | This compound | ~30 |
| SK-ES-1 | This compound + 1 mM Formate | ~70[6] |
| TC-71 | This compound | ~25 |
| TC-71 | This compound + 1 mM Formate | ~60[6] |
Visualizations
Diagrams illustrating the relevant signaling pathways and experimental workflows can aid in the understanding of the experimental design and results.
Caption: Mechanism of this compound action and formate rescue pathway.
Caption: Experimental workflow for a formate rescue cell proliferation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-Carbon Metabolism Inhibition Depletes Purines and Results in Profound and Prolonged Ewing Sarcoma Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-SHIN1 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-SHIN1 is a potent and specific dual inhibitor of cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial SHMT2.[1][2] These enzymes are critical components of one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate.[3][4] By inhibiting SHMT1 and SHMT2, this compound disrupts the production of 1C units necessary for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.[1][3] These application notes provide detailed protocols for in vitro studies involving this compound to assess its effects on cell viability, protein expression, and apoptosis, as well as its impact on cellular metabolism.
Mechanism of Action
This compound acts as a folate-competitive inhibitor of both SHMT1 and SHMT2.[3] The inhibition of these enzymes leads to a depletion of the cellular 1C pool, which in turn inhibits the de novo synthesis of purines and thymidylate.[1][5] This disruption of nucleotide biosynthesis leads to cell cycle arrest and ultimately apoptosis in cancer cells.[6][7] The effects of this compound can often be rescued by the addition of formate to the culture medium, as formate can replenish the 1C pool downstream of SHMT activity.[8]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against SHMT enzymes and various cancer cell lines.
Table 1: Enzymatic Inhibition of this compound
| Target | IC50 (nM) |
| Human SHMT1 | 5[1][2][9] |
| Human SHMT2 | 13[1][2][9] |
Table 2: Cell Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HCT-116 (WT) | Colon Cancer | 870[8] | Primarily due to SHMT2 inhibition.[8] |
| HCT-116 (ΔSHMT2) | Colon Cancer | ~10[1][8] | Demonstrates potent inhibition of SHMT1.[8] |
| HCT-116 (ΔSHMT1) | Colon Cancer | Indistinguishable from WT[8] | Confirms mitochondrial SHMT2 as the primary target in WT cells.[8] |
| 8988T | Pancreatic Cancer | <100[10] | These cells are reliant on SHMT1.[10] |
| T-ALL Cell Lines (average) | T-cell Acute Lymphoblastic Leukemia | 2,800[11] | |
| B-ALL Cell Lines (average) | B-cell Acute Lymphoblastic Leukemia | 4,400[11] | |
| AML Cell Lines (average) | Acute Myeloid Leukemia | 8,100[11] |
Signaling Pathway
The diagram below illustrates the central role of SHMT1 and SHMT2 in one-carbon metabolism and the inhibitory effect of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. origene.com [origene.com]
- 3. bio-rad.com [bio-rad.com]
- 4. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The one-carbon metabolism pathway highlights therapeutic targets for gastrointestinal cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
(+)-SHIN1 solubility and stability issues
Welcome to the technical support center for (+)-SHIN1. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of human serine hydroxymethyltransferase 1 (SHMT1) and 2 (SHMT2).[1][2][3] These enzymes are critical for the conversion of serine to glycine and one-carbon units (in the form of 5,10-methylene-tetrahydrofolate).[4] By inhibiting SHMT1 and SHMT2, this compound disrupts the synthesis of essential building blocks for purines and thymidylate, which are necessary for DNA and RNA synthesis.[1][4] This ultimately leads to a depletion of nucleotide triphosphates, blocking cell growth and proliferation in cancer cells.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO).[2][3][5] It is reported to be insoluble in water.[2] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO.[2][5] To minimize the effects of moisture, which can reduce solubility, use freshly opened DMSO.[2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[1] Some suppliers recommend storing stock solutions under nitrogen gas.[5]
Q4: What is the stability of this compound in experimental conditions?
A4: While stock solutions in DMSO are stable under recommended storage conditions, this compound has known stability issues in biological systems. It is reported to be unstable in liver microsome assays and has a rapid clearance and poor half-life in vivo, which makes it unsuitable for animal studies. For in vitro assays, it is recommended to use freshly prepared dilutions and handle solutions promptly.[1][2]
Troubleshooting Guide
Issue: I am observing precipitation after diluting my this compound DMSO stock solution into cell culture medium.
This is a common issue when adding a compound dissolved in a highly organic solvent like DMSO to an aqueous environment like cell culture medium. Here are some potential causes and solutions:
-
Cause 1: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solution: Try to lower the final concentration of this compound in your experiment. It may be necessary to perform a solubility test in your specific cell culture medium to determine the maximum achievable concentration without precipitation.
-
-
Cause 2: The concentration of DMSO in the final solution is too high.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and can also affect the solubility of your compound.
-
-
Cause 3: The method of dilution is causing localized high concentrations of the compound, leading to precipitation.
-
Solution: When diluting the DMSO stock, add it to the cell culture medium dropwise while gently vortexing or swirling the medium. This helps to ensure rapid and uniform dispersion. Pre-warming the cell culture medium to 37°C can also help to improve solubility.
-
-
Cause 4: Interaction with components in the cell culture medium.
-
Solution: Some components of the medium, especially proteins in fetal bovine serum (FBS), can interact with the compound and affect its solubility. If you are using a serum-free medium, you may observe different solubility behavior. Consider whether any components of your specific medium could be contributing to the precipitation.[6][7]
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | ≥ 100 mg/mL (249.71 mM) | Hygroscopic DMSO can reduce solubility; use newly opened solvent. Sonication may be needed. | [5] |
| DMSO | 80 mg/mL (199.76 mM) | - | [2] |
| DMSO | 50 mM | - | |
| DMSO | 50 mg/mL (124.85 mM) | Sonication is recommended. | [3] |
| Ethanol | 5 mg/mL | - | [2] |
| Water | Insoluble | - | [2] |
Table 2: Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Notes | Reference(s) |
| DMSO | -20°C | 1 month | Store under nitrogen. | [5] |
| DMSO | -80°C | 6 months | Store under nitrogen. | [5] |
| Solvent | -20°C | 1 month | - | [2] |
| Solvent | -80°C | 1 year | - | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[1][5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
-
Protocol 2: General Procedure for Assessing the Aqueous Stability of this compound
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer or cell culture medium.
-
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC or LC-MS system for analysis
-
-
Procedure:
-
Prepare a solution of this compound in the aqueous buffer at the desired final concentration by diluting the DMSO stock solution. Ensure the final DMSO concentration is low (e.g., <0.5%).
-
Immediately after preparation (t=0), take an aliquot of the solution for analysis by HPLC or LC-MS to determine the initial concentration of this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots for analysis.
-
Analyze all aliquots by a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for stability testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SHIN1 | TargetMol [targetmol.com]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (+)-SHIN1 for Cell Viability Assays
Welcome to the technical support center for (+)-SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting strategies for optimizing this compound dosage in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that potently targets both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] These enzymes are critical components of one-carbon (1C) metabolism, catalyzing the conversion of serine to glycine and a one-carbon unit bound to tetrahydrofolate (THF).[3][4] By inhibiting SHMT1/2, this compound disrupts the supply of one-carbon units necessary for the de novo synthesis of purines and thymidylate, essential building blocks for DNA and RNA.[3][5][6] This progressive depletion of purines hinders cell growth and proliferation, making this compound a valuable tool for studying cancer metabolism.[1][7]
Figure 1. Mechanism of action of this compound in one-carbon metabolism.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO up to 80 mg/mL (approximately 200 mM) and should be stored at -20°C.[1] It is critical to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]
Q3: What is a good starting concentration for my cell viability assay?
A3: The effective concentration of this compound is highly cell-type dependent. A good starting point is to perform a dose-response experiment ranging from low nanomolar (nM) to high micromolar (µM) concentrations. Based on published data, the half-maximal inhibitory concentration (IC50) for cell growth can vary significantly. For example, the IC50 in HCT-116 colon cancer cells is approximately 870 nM, while in SHMT2-knockout cells, it drops to the low nanomolar range (~10-50 nM), reflecting potent SHMT1 inhibition.[7]
| Cell Line | Cancer Type | Reported IC50 | Reference |
| HCT-116 (WT) | Colon Cancer | 870 nM | [7] |
| HCT-116 (SHMT2 KO) | Colon Cancer | ~10 nM | [7] |
| 8988T | Pancreatic Cancer | < 100 nM | |
| T-ALL (average) | T-cell Leukemia | 2.8 µM | |
| B-ALL (average) | B-cell Leukemia | 4.4 µM | |
| AML (average) | Myeloid Leukemia | 8.1 µM | |
| BIU-87 | Bladder Cancer | ~1 mM (used in study) | [9] |
Table 1. Reported effective concentrations of this compound in various cancer cell lines. Note that IC50 values can be influenced by assay duration and specific culture conditions.[10]
Q4: My cells are not responding to this compound. What should I do?
A4: If you observe a weaker-than-expected effect, several factors could be at play. Please consult the troubleshooting guide below.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of cell viability | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles. | Prepare a fresh dilution from a new aliquot of stock solution. Ensure stock is stored at -20°C in anhydrous DMSO.[1][8] |
| 2. Cell-Intrinsic Resistance: Some cell lines have metabolic plasticity or low reliance on the de novo serine synthesis pathway. | Confirm SHMT1/2 expression in your cell line. Consider using a positive control cell line known to be sensitive (e.g., HCT-116). | |
| 3. Suboptimal Assay Conditions: Cell seeding density too high/low, or incubation time too short. | Optimize cell density to ensure they are in a logarithmic growth phase. Extend the incubation period (e.g., 48-72 hours), as the purine depletion effect is progressive.[3] | |
| 4. Media Composition: High levels of glycine or purines (e.g., hypoxanthine) in the culture medium can rescue cells from the effects of SHMT inhibition. | Use a defined medium with known concentrations of glycine and purines. Test the effect of this compound in glycine-depleted medium if applicable. | |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate. | Ensure a single-cell suspension before plating and mix the cell suspension between plating wells. |
| 2. Edge Effects: Evaporation from wells on the plate perimeter. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS/media to maintain humidity. | |
| 3. Pipetting Errors: Inaccurate dilution or dispensing of the compound. | Use calibrated pipettes and perform serial dilutions carefully. |
Table 2. A troubleshooting guide for common issues encountered during this compound cell viability assays.
Q5: How can I confirm that the observed effects are due to SHMT inhibition?
A5: An on-target validation experiment can be performed using a "formate rescue." The SHMT reaction produces one-carbon units that enter the folate cycle, eventually generating formate for purine synthesis.[11][12] Supplementing the culture medium with an external source of formate (e.g., 1 mM sodium formate) can bypass the metabolic block caused by this compound and restore cell proliferation.[7] A successful rescue is strong evidence of on-target activity. However, be aware that in certain cell types like diffuse large B-cell lymphomas, formate can paradoxically enhance cytotoxicity by exacerbating glycine deficiency.[7]
Figure 2. Logic of the formate rescue experiment.
Experimental Protocols
Protocol 1: General Cell Viability Assay (96-Well Format)
This protocol provides a framework for determining the dose-response of this compound using a common metabolic assay like MTS or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear-bottom tissue culture plates (white plates for luminescence)
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions. Include a vehicle control (DMSO only) at the same final concentration as the highest drug treatment.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) under standard culture conditions.
-
Viability Measurement:
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[13] Measure absorbance at 490 nm.
-
For ATP Assay (CellTiter-Glo®): Equilibrate the plate to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and then incubate for 10 minutes. Measure luminescence.
-
-
Data Analysis: Subtract the background (media-only wells) from all readings. Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot the results as percent viability versus log concentration to determine the IC50 value.
Figure 3. Experimental workflow for a this compound dose-response assay.
Protocol 2: On-Target Validation with Formate Rescue
This protocol is designed to be run in parallel with a standard viability assay to confirm the on-target effects of this compound.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare Treatment Media: Create two sets of this compound serial dilutions.
-
Set A: this compound dilutions in standard culture medium.
-
Set B: this compound dilutions in culture medium supplemented with 1 mM sodium formate. Also, include a control with formate only.
-
-
Cell Treatment: Treat the cells as described in Protocol 1, using both Set A and Set B on different sets of wells.
-
Incubation and Measurement: Follow steps 4-6 from Protocol 1.
-
Data Analysis: Plot two separate dose-response curves (one with formate, one without). A rightward shift in the IC50 curve in the presence of formate indicates a successful rescue and confirms on-target SHMT inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversal of cytosolic one-carbon flux compensates for loss of mitochondrial folate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serine one-carbon catabolism with formate overflow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Formate Rescue in (+)-SHIN1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SHMT1/2 inhibitor, (+)-SHIN1, with a focus on formate rescue experiments.
Troubleshooting Guide
This guide addresses common issues encountered during formate rescue experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No rescue effect observed with formate. | Insufficient formate concentration: The concentration of formate may not be adequate to replenish the depleted one-carbon pool. | Titrate the concentration of sodium formate, typically starting from 1 mM. Some cell lines may require higher concentrations. |
| Cell line-specific metabolism: Certain cell lines may have defects in formate utilization or a high endogenous demand for one-carbon units that cannot be met by exogenous formate alone. | Investigate the metabolic characteristics of your cell line. Consider if the cell line has a known dependence on specific metabolic pathways. In some cases, complete rescue may not be achievable. | |
| Inhibition of glycine synthesis: The SHMT reaction produces both one-carbon units and glycine. In some cell lines, particularly those with defective glycine import, the inhibition of glycine synthesis by this compound may be the primary driver of cytotoxicity, which cannot be rescued by formate alone.[1] | Supplement the culture medium with both formate and glycine. Test a range of glycine concentrations. | |
| Incorrect timing of formate addition: Formate should be added at the same time as this compound to prevent the initial depletion of the one-carbon pool. | Add this compound and sodium formate to the cell culture medium simultaneously. | |
| Degradation of reagents: this compound or sodium formate may have degraded due to improper storage. | Ensure that this compound is stored at -20°C and sodium formate solutions are freshly prepared.[2] | |
| Partial rescue observed with formate. | Suboptimal formate concentration: The formate concentration may be in a suboptimal range for your specific cell line and experimental conditions. | Perform a dose-response experiment with varying concentrations of sodium formate in the presence of a fixed concentration of this compound to determine the optimal rescue concentration. |
| Off-target effects of this compound at high concentrations: While this compound is a specific SHMT1/2 inhibitor, very high concentrations may lead to off-target effects that are not rescued by formate. | Use the lowest effective concentration of this compound, ideally around the IC50 for your cell line. Confirm the on-target effect by observing a dose-dependent rescue with formate. | |
| Secondary metabolic adaptations: Prolonged treatment with this compound may induce metabolic reprogramming in cells, making them less susceptible to rescue by formate alone. | Consider shorter incubation times or analyze metabolic fluxes to understand the adaptive responses of your cells. | |
| Increased cell death with formate (paradoxical effect). | Exacerbation of glycine deficiency: In cell lines with impaired glycine uptake, excess formate can drive the SHMT reaction in the reverse direction (glycine to serine), further depleting intracellular glycine levels and enhancing cytotoxicity.[1] This has been observed in some B-cell lymphomas.[1] | This is a known phenomenon in specific cell types.[1] This observation can be a key finding about the metabolic vulnerability of your cells. Confirm glycine levels and consider if this is a relevant biological mechanism in your model system. |
| High background in cell viability/proliferation assays. | Reagent interference: Components of the assay may interact with this compound or formate. | Run appropriate controls, including media only, media with this compound, and media with formate to check for any interference with your assay readout. |
| Precipitation of compounds: High concentrations of this compound or formate may precipitate in the culture medium. | Visually inspect the culture medium for any precipitates. If observed, try dissolving the compounds in a different solvent or using lower concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, cell-permeable, dual inhibitor of human serine hydroxymethyltransferase 1 (SHMT1) and SHMT2.[2][3][4] These enzymes are critical for one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate. By inhibiting SHMT1 and SHMT2, this compound depletes the cellular pool of one-carbon units, which are essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules, thereby blocking cell growth and proliferation.[4][5]
Q2: Why is a formate rescue experiment necessary when using this compound?
A2: A formate rescue experiment is a crucial control to demonstrate that the observed effects of this compound are due to its on-target inhibition of SHMT1/2 and the subsequent depletion of the one-carbon pool. Formate is a downstream product of the one-carbon pathway and can be used by cells to produce 10-formyl-tetrahydrofolate, bypassing the need for SHMT activity for purine synthesis. If the addition of formate rescues the anti-proliferative effects of this compound, it strongly suggests that the inhibitor is acting on its intended target.[6]
Q3: What is the recommended concentration of this compound and sodium formate to use?
A3: The optimal concentrations will be cell-line dependent.
-
This compound: The concentration should be based on the IC50 value for your specific cell line. A common starting point is to use a concentration at or slightly above the IC50.
-
Sodium Formate: A concentration of 1 mM is frequently used in the literature for rescue experiments.[7][8] However, it is advisable to perform a titration to determine the optimal concentration for your cell line.
Q4: Can this compound be used for in vivo experiments?
A4: this compound has been reported to have poor pharmacokinetic properties and a short in vivo half-life, making it unsuitable for many in vivo studies.[1] A related compound, SHIN2, was developed with improved properties for in vivo applications.[6]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is considered a selective inhibitor of SHMT1/2, no significant off-target effects have been reported at concentrations typically used to inhibit cell growth.[9] The ability of formate to rescue its effects is a strong indicator of its on-target specificity.[9]
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (SHMT1, in vitro) | 5 nM | [2][4] |
| This compound IC50 (SHMT2, in vitro) | 13 nM | [2][4] |
| This compound IC50 (HCT-116 cell growth) | 870 nM | [1] |
| This compound IC50 (SHMT2 knockout HCT-116 cells) | ~10 nM | [1] |
| Typical Formate Rescue Concentration | 1 mM | [7][8] |
Experimental Protocols
Protocol: Formate Rescue in a Cell Proliferation Assay
This protocol provides a general framework for performing a formate rescue experiment using a standard cell proliferation assay (e.g., crystal violet, MTT, or cell counting).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Sodium Formate (sterile stock solution in water or PBS)
-
96-well cell culture plates
-
Reagents for your chosen proliferation assay
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Preparation of Treatment Media:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Prepare two sets of these dilutions: one with and one without 1 mM sodium formate.
-
Prepare control wells: medium only, medium with DMSO (vehicle control), and medium with 1 mM sodium formate only.
-
-
Treatment:
-
Remove the overnight culture medium from the cells.
-
Add the prepared treatment media to the respective wells.
-
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Cell Proliferation Assessment:
-
After the incubation period, assess cell proliferation using your chosen method according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (DMSO).
-
Plot the dose-response curves for this compound in the presence and absence of formate.
-
A rightward shift in the dose-response curve in the presence of formate indicates a successful rescue.
-
Visualizations
Caption: Signaling pathway of this compound inhibition and formate rescue.
Caption: Experimental workflow for a this compound formate rescue assay.
References
- 1. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Formate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioassaysys.com [bioassaysys.com]
interpreting unexpected results from (+)-SHIN1 studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (+)-SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a folate-competitive inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases.[1][2] These enzymes are critical for one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate. By inhibiting SHMT1 and SHMT2, this compound disrupts the primary source of 1C units required for the synthesis of purines and thymidylate, leading to an anti-proliferative effect in cancer cells.[1][3]
Q2: What is the difference between the (+) and (-) enantiomers of SHIN1?
A2: The inhibitory activity of SHIN1 resides in the (+)-enantiomer. The (-)-enantiomer of SHIN1 is inactive and serves as a valuable negative control in experiments to demonstrate that the observed effects are due to specific inhibition of SHMT.[1][4]
Q3: Can this compound be used for in vivo animal studies?
A3: No, this compound is not recommended for in vivo studies due to its instability in liver microsomes and a short in vivo half-life.[1][2] A related compound, SHIN2, has been developed for in vivo applications.[2]
Q4: What are the expected metabolic consequences of treating cells with this compound?
A4: Treatment with this compound is expected to lead to a build-up of purine biosynthetic intermediates upstream of the 10-formyl-THF-requiring steps.[1] It also blocks the incorporation of carbon from serine into downstream metabolites like purines and glutathione.[1][4] A key indicator of on-target activity is the depletion of nucleotide triphosphates.[1][3]
Q5: How can I confirm that the observed effects in my experiment are due to on-target SHMT inhibition?
A5: To confirm on-target activity, you can perform several controls:
-
Use the inactive (-)-SHIN1 enantiomer: This should not produce the same effects as this compound.[1]
-
Formate rescue: The anti-proliferative effects of this compound can often be rescued by the addition of sodium formate, which provides an alternative source of one-carbon units.[1] However, see the troubleshooting section for exceptions.
-
Metabolomic analysis: Compare the metabolic profile of this compound-treated cells with that of SHMT1/2 double-knockout cells. The profiles should be similar.[1]
Troubleshooting Guide
This guide addresses unexpected results that may be encountered during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected Result 1: Formate supplementation enhances the anti-proliferative or apoptotic effect of this compound instead of rescuing it. | This paradoxical effect has been observed in cell lines with defective glycine import, such as Diffuse Large B-Cell Lymphoma (DLBCL).[1][5] In these cells, SHMT inhibition leads to glycine starvation. Formate addition can exacerbate this by driving the residual SHMT activity in the reverse direction (glycine to serine), further depleting intracellular glycine.[5] | 1. Assess glycine import capacity: Determine if your cell line has limitations in glycine uptake.2. Supplement with glycine: Test if the addition of glycine to the media can rescue the cells from the combined this compound and formate treatment.3. Metabolite profiling: Measure intracellular glycine levels to confirm depletion upon treatment. |
| Unexpected Result 2: Significant variation in IC50 values across different cell lines. | Cell lines have different metabolic dependencies. For example, cells with defects in the mitochondrial folate pathway may rely more heavily on cytosolic SHMT1 and thus be more sensitive to this compound.[1] Conversely, cells with robust glycine import may be less sensitive. | 1. Characterize the metabolic background of your cell lines: Investigate their reliance on cytosolic versus mitochondrial one-carbon metabolism.2. Consider the genetic background: Lesions in mitochondrial folate pathway genes can increase sensitivity to SHMT1 inhibition.[1] |
| Unexpected Result 3: No significant effect on cell growth at expected concentrations. | 1. Compound inactivity: The compound may have degraded.2. Cell culture media composition: The presence of high levels of glycine and purines in the media can mask the effects of SHMT inhibition.3. Incorrect enantiomer: The inactive (-)-SHIN1 may have been used inadvertently. | 1. Confirm compound integrity: Use a fresh aliquot of this compound.2. Use appropriate media: For some experiments, dialyzed fetal bovine serum may be necessary to reduce exogenous nucleosides and amino acids.3. Verify the enantiomer: Ensure you are using the active this compound. |
| Unexpected Result 4: Complete loss of glycine in metabolomics data. | This is an expected on-target effect of potent SHMT inhibition, as the primary route of glycine synthesis from serine is blocked.[6] | This result confirms strong target engagement. If this is not the intended outcome, consider using a lower concentration of this compound or a shorter treatment duration. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50 Value | Notes |
| Human SHMT1 (in vitro assay) | 5 nM[3][7] | Potent enzymatic inhibition. |
| Human SHMT2 (in vitro assay) | 13 nM[3][7] | Potent enzymatic inhibition. |
| HCT-116 cells (colorectal carcinoma) | 870 nM[1][4] | Standard model for assessing cellular activity. |
| HCT-116 SHMT2 deletion cells | < 50 nM[1][8] | Demonstrates potent inhibition of cytosolic SHMT1. |
| 8988T cells (pancreatic cancer) | < 100 nM[1] | These cells rely on SHMT1 due to defects in the mitochondrial folate pathway. |
Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay
-
Cell Seeding: Seed cells (e.g., HCT-116) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution to achieve final desired concentrations (e.g., 1 nM to 30 µM).[1][3] Include a DMSO-only control and a negative control with the inactive (-)-SHIN1 enantiomer.
-
Treatment: Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours).
-
Rescue Condition (Optional): For a parallel experiment, co-treat cells with this compound and 1 mM sodium formate to assess on-target activity.
-
Cell Viability Measurement: Determine cell viability using a suitable method, such as Trypan blue exclusion counting or a commercially available assay kit (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Metabolite Extraction and Analysis
-
Treatment: Culture cells (e.g., 2 x 10^6 cells) in appropriate media and treat with DMSO, this compound (e.g., 5-10 µM), or (-)-SHIN1 for a defined period (e.g., 24-48 hours).[1]
-
Metabolite Extraction:
-
Aspirate the media and quickly wash the cells with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells and transfer the extract to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
-
Analysis: Transfer the supernatant containing the soluble metabolites to a new tube for analysis by liquid chromatography-mass spectrometry (LC-MS).
Visualizations
Caption: Mechanism of this compound action on one-carbon metabolism.
Caption: Troubleshooting logic for paradoxical formate effect.
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Carbon Metabolism Inhibition Depletes Purines and Results in Profound and Prolonged Ewing Sarcoma Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
why is (+)-SHIN1 not suitable for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as RZ-2994, is a potent small molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of human serine hydroxymethyltransferase.[1][2] It acts as a folate-competitive inhibitor, blocking the conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate.[3] This inhibition disrupts one-carbon (1C) metabolism, which is crucial for the biosynthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[4][5] By depleting the cellular pool of 1C units, this compound hinders cancer cell growth.[1][2]
Q2: Why is this compound not recommended for in vivo animal studies?
A2: While potent in vitro, this compound is not suitable for in vivo studies primarily due to its poor pharmacokinetic properties.[3][5] Specifically, it exhibits rapid clearance and a short in vivo half-life, which prevents the maintenance of therapeutic concentrations in animal models.[3][4] Furthermore, it has been shown to be unstable in liver microsome assays, indicating high metabolic instability.[4] These factors have led to a disappointing lack of in vivo antitumor efficacy.[5]
Q3: Are there alternatives to this compound for in vivo research?
A3: Yes, due to the limitations of this compound, a next-generation pyrazolopyran compound named SHIN2 was developed.[3][5] SHIN2 was specifically designed to have improved pharmacokinetic properties, making it the first in vivo active mammalian SHMT1/2 inhibitor.[3] It has demonstrated efficacy in mouse models of T-cell acute lymphoblastic leukemia (T-ALL).[3][5]
Q4: What are the key in vitro potency values for this compound?
A4: this compound is a highly potent inhibitor of SHMT1 and SHMT2 in vitro. The following table summarizes its inhibitory concentrations.
| Target | IC₅₀ Value | Assay Condition |
| Human SHMT1 | 5 nM | In vitro enzyme assay |
| Human SHMT2 | 13 nM | In vitro enzyme assay |
| HCT-116 cells | 870 nM | Cell growth inhibition |
(Data sourced from multiple references)[1][2][4]
Troubleshooting Guide
Issue: Lack of efficacy in animal models.
-
Root Cause: The primary reason for the lack of in vivo efficacy of this compound is its unfavorable pharmacokinetic profile. The compound is rapidly cleared from the system and is metabolically unstable, making it difficult to achieve and maintain therapeutic concentrations in the bloodstream and target tissues.[3][4][5]
-
Recommendation:
-
For in vivo studies targeting SHMT1/2, it is strongly recommended to use a more stable analog, such as SHIN2, which was specifically developed to overcome the pharmacokinetic limitations of this compound.[3][5]
-
If the experimental design is restricted to this compound, consider very frequent dosing regimens or continuous infusion to try and maintain exposure, although this is unlikely to overcome the inherent instability. Be aware that this approach may still not yield significant results.
-
Issue: Difficulty in formulating this compound for in vivo administration.
-
Root Cause: While solubility information for in vivo formulations is available, the inherent instability of the compound can complicate its use. This compound is soluble in DMSO, and can be prepared in vehicles such as a mixture of DMSO, PEG300, Tween80, and water, or in corn oil.[1] However, the rapid metabolism and clearance will persist regardless of the formulation.
-
Recommendation:
Visual Summaries
Signaling Pathway of SHMT Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
controlling for enantiomeric purity of (+)-SHIN1
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling and verifying the enantiomeric purity of (+)-SHIN1.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the enantiomeric purity of this compound critical for my experiments?
A1: Controlling for enantiomeric purity is crucial because the biological activity of SHIN1 is stereospecific. The (+)-enantiomer is the active inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), while the (-)-SHIN1 enantiomer is considered inactive.[1][2] The presence of the inactive (-)-enantiomer can lead to inaccurate measurements of potency (e.g., IC50 values) and could introduce unforeseen off-target effects, thereby compromising the validity and reproducibility of experimental results.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[3][4] These enzymes are critical for the one-carbon (1C) metabolic pathway, catalyzing the conversion of serine to glycine to produce a one-carbon unit. By inhibiting SHMT1/2, this compound depletes the pool of one-carbon units necessary for purine synthesis, leading to reduced nucleotide triphosphates and subsequent inhibition of cell growth.[3][5]
Q3: What is the recommended method for analyzing the enantiomeric purity of a this compound sample?
A3: The most widely accepted and reliable method for determining the enantiomeric purity or enantiomeric excess (e.e.) of chiral compounds like this compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[6][7][] This technique, often referred to as chiral HPLC, allows for the physical separation of the (+) and (-) enantiomers, which can then be quantified using a standard detector (e.g., UV-Vis). Supercritical Fluid Chromatography (SFC) with a chiral column is also a powerful alternative that can offer faster analysis times.[][9]
Q4: What does an "enantiomeric excess" (e.e.) of 99% mean for my this compound sample?
A4: An enantiomeric excess of 99% indicates that the sample contains 99.5% of the desired (+)-enantiomer and 0.5% of the undesired (-)-enantiomer. It is a measure of the purity of the sample with respect to its enantiomeric composition. The formula for calculating e.e. is:
e.e. (%) = ([(+)-enantiomer] - [(-)-enantiomer]) / ([(+)-enantiomer] + [(-)-enantiomer]) x 100
For a sample with 99% e.e., the ratio of the two enantiomers is 199:1.
Troubleshooting Chiral HPLC Analysis of this compound
This guide addresses common issues encountered during the chiral HPLC analysis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Enantiomers | 1. Incorrect chiral stationary phase (column).2. Inappropriate mobile phase composition.3. Column temperature is not optimal. | 1. Consult literature or the column manufacturer's guide for a suitable chiral column for your compound class.2. Systematically vary the mobile phase composition (e.g., ratio of hexane/isopropanol) and the type/concentration of additives.3. Optimize the column temperature; lower temperatures often improve chiral resolution. |
| Poor Peak Shape (Broadening or Tailing) | 1. Sample overload.2. Sample solvent is incompatible with the mobile phase.3. Contaminated guard or analytical column.[10] | 1. Reduce the concentration or injection volume of the this compound sample.2. Dissolve the sample in the mobile phase whenever possible.3. Flush the column with a strong solvent or replace the guard column.[10] |
| Fluctuating Retention Times | 1. Leak in the HPLC system.2. Inconsistent mobile phase composition.3. Air bubbles trapped in the pump.[11]4. Fluctuations in ambient or column temperature.[11] | 1. Check all fittings for leaks.2. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.3. Purge the pump to remove any trapped air.4. Use a column oven to maintain a stable temperature. |
| Baseline Noise or Spikes | 1. Contaminated mobile phase.2. Air bubbles in the detector flow cell.3. Defective detector lamp. | 1. Use high-purity, HPLC-grade solvents and prepare fresh mobile phase.2. Purge the system to remove bubbles.3. Check the lamp's usage hours and replace if necessary. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Reference |
| IC50 (SHMT1, human) | 5 nM | [3][4][5] |
| IC50 (SHMT2, human) | 13 nM | [3][4][5] |
| IC50 (Growth Inhibition, HCT-116 cells) | 870 nM | [1][4] |
| Typical Commercial Enantiomeric Excess (e.e.) | ≥ 99% | [12] |
| Typical Commercial Chemical Purity (HPLC) | ≥ 98% | [4] |
Experimental Protocols
Protocol: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general framework for analyzing the enantiomeric purity of this compound. Note: Specific parameters such as the column, mobile phase, and flow rate must be optimized for your specific laboratory setup.
-
System Preparation:
-
Equip an HPLC system with a suitable chiral column (e.g., a polysaccharide-based chiral stationary phase).
-
Prepare the mobile phase using HPLC-grade solvents (e.g., a mixture of n-hexane and isopropanol).
-
Thoroughly degas the mobile phase to prevent air bubbles.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the UV detector to an appropriate wavelength for detecting SHIN1.
-
-
Standard Preparation:
-
If available, prepare a stock solution of racemic SHIN1 (a 50:50 mixture of (+) and (-) enantiomers) in a suitable solvent (e.g., mobile phase). This is used to confirm the separation and identify the retention times of both enantiomers.
-
Prepare a stock solution of your this compound sample of known concentration in the same solvent.
-
-
Analysis:
-
Inject the racemic standard onto the column and record the chromatogram. You should observe two distinct, well-resolved peaks corresponding to the two enantiomers.
-
Inject your this compound sample using the same method.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Identify the peaks for the (+) and (-) enantiomers in your sample chromatogram based on the retention times from the racemic standard run.
-
Integrate the peak area for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = ([Area(+)] - [Area(-)]) / ([Area(+)] + [Area(-)]) x 100
-
Visualizations
Caption: Mechanism of this compound action on the one-carbon metabolic pathway.
Caption: Experimental workflow for determining enantiomeric purity via Chiral HPLC.
Caption: Decision tree for troubleshooting common Chiral HPLC issues.
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SHIN 1 | Other Transferase Inhibitors: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 9. agilent.com [agilent.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
(+)-SHIN1 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and use of (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT) 1 and 2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the active enantiomer of SHIN1 and functions as a dual inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2][3] SHMT enzymes are crucial for one-carbon metabolism, catalyzing the conversion of serine to glycine and generating one-carbon units carried by tetrahydrofolate.[4] By inhibiting SHMT1 and SHMT2, this compound disrupts the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules, ultimately leading to cell growth inhibition.[2][5][6] The effects of this compound on cell growth can often be rescued by the addition of formate, confirming its on-target activity in depleting cellular one-carbon pools.[2][7]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its stability and activity. Recommendations may vary slightly by supplier, but general guidelines are provided in the table below.
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is soluble in DMSO.[8] For experimental use, it is typically dissolved in a minimal amount of DMSO and then further diluted in aqueous buffers or cell culture media. It is crucial to ensure complete dissolution and to prepare fresh working solutions for in vivo experiments on the day of use.[5][9] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5][9]
Q4: Is this compound suitable for in vivo studies?
A4: While this compound is potent in vitro, some studies have indicated that it has rapid clearance and may not be suitable for all in vivo applications.[4] Researchers should carefully consider the experimental design and may need to explore modified formulations or alternative inhibitors like SHIN2 for long-term in vivo studies.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in working solution | Low solubility in the final aqueous buffer. | Increase the percentage of co-solvents like PEG300 or use solubilizing agents such as Tween-80 or SBE-β-CD.[5][9] Gentle warming or sonication can also help dissolve the compound.[5][9] Prepare fresh solutions immediately before use.[1][5] |
| Inconsistent or weaker than expected biological activity | Degradation of this compound due to improper storage. | Ensure the compound is stored as a powder at -20°C for long-term storage and that stock solutions are aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1] Use fresh DMSO for preparing stock solutions as moisture can reduce solubility.[1] |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution. If possible, use a spectrophotometer to measure the absorbance at the appropriate wavelength or use a fresh vial of the compound. | |
| High background or off-target effects in cell-based assays | Cytotoxicity of the solvent (e.g., DMSO) at high concentrations. | Prepare a vehicle control with the same final concentration of the solvent used for the this compound working solution to assess the effect of the solvent on your experimental system. Keep the final DMSO concentration as low as possible, typically below 0.5%. |
| The inactive enantiomer, (-)-SHIN1, is present. | Ensure you are using the active (+)-enantiomer. The inactive enantiomer has been shown to have no significant effect on cell growth at high concentrations.[2] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[1] | Store in a dry, dark place. |
| Stock Solution in DMSO | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month[1][9] | Stored under nitrogen is recommended for -20°C storage.[9] |
Table 2: Solubility of this compound in Different Solvents
| Solvent | Maximum Concentration |
| DMSO | ≥ 50 mM[8] |
Table 3: In Vitro IC50 Values for this compound
| Target | IC50 (nM) | Assay Conditions |
| Human SHMT1 | 5 | In vitro enzyme assay[1][5] |
| Human SHMT2 | 13 | In vitro enzyme assay[1][5] |
| HCT-116 cell growth | 870 | Cell-based proliferation assay[2][8] |
| SHMT2 deletion HCT-116 cells | < 50 | Cell-based proliferation assay[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Equilibrate the vial of powdered this compound (M.Wt: 400.48 g/mol ) to room temperature.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.005 mg of this compound.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: Preparation of Working Solution for In Vivo Studies
This is an example protocol and may require optimization based on the specific experimental requirements.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[9]
-
To prepare a 1 mL working solution, sequentially add the following solvents, ensuring the solution is mixed well after each addition:[9]
-
100 µL of the 25 mg/mL DMSO stock solution.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of Saline.
-
-
The final concentration of this compound in this formulation will be 2.5 mg/mL.[9]
-
This working solution should be prepared fresh on the day of the experiment.[5][9]
Visualizations
Caption: Mechanism of action of this compound in inhibiting one-carbon metabolism.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHIN 1 | Other Transferases | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
challenges in translating (+)-SHIN1 from in vitro to in vivo
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with (+)-SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). The primary focus is to address the significant challenges encountered when translating promising in vitro results to in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] It blocks the conversion of serine into glycine and one-carbon (1C) units, which are essential for the de novo synthesis of purines and thymidylate.[3][4] This inhibition leads to a progressive depletion of purine pools and a reduction in nucleotide triphosphates, ultimately hindering cell growth.[2][3]
Q2: What are the typical effective concentrations for this compound in in vitro experiments?
A2: Biochemically, this compound inhibits the SHMT1 and SHMT2 enzymes with IC50 values of 5 nM and 13 nM, respectively.[1][2] In cell culture, the concentration required to inhibit cell growth (cellular IC50) is typically higher and varies by cell line. For example, in HCT-116 colon cancer cells, the IC50 for growth inhibition is approximately 870 nM.[3] In cell lines with specific metabolic vulnerabilities, such as defective glycine import, the potency can be significantly higher.[4]
Q3: Why are my in vivo results with this compound not matching my potent in vitro data?
A3: This is a well-documented challenge. Despite its high in vitro potency, this compound has shown a disappointing lack of efficacy in in vivo models.[4] The primary reasons are its poor pharmacokinetic properties, including rapid clearance and metabolic instability.[3][4] Several studies have noted that the compound is unstable in liver microsome assays and has a poor half-life in animals, which prevents it from reaching and maintaining therapeutic concentrations in a target tumor.[5]
Q4: How should I prepare and store this compound for experiments?
A4: this compound is insoluble in water.[1] For in vitro experiments, it is typically dissolved in DMSO, where it is soluble up to 50 mM. For in vivo studies, specific formulation protocols are required, such as dissolving a DMSO stock solution in corn oil or a mixture of PEG300, Tween80, and water.[1] It is critical to note that these mixed solutions should be prepared fresh and used immediately for optimal results, suggesting potential instability in these vehicles.[1]
Q5: What are the essential controls for a this compound experiment?
A5: For robust and interpretable results, the following controls are recommended:
-
Vehicle Control: Treat cells or animals with the same solvent/vehicle used to dissolve this compound (e.g., DMSO for in vitro).
-
Negative Enantiomer Control: Use the inactive enantiomer, (-)-SHIN1, which does not significantly inhibit cell growth and confirms that the observed effects are specific to the active (+) enantiomer.[3]
-
Rescue Control: To confirm on-target activity in vitro, co-administer this compound with formate and glycine. In most cell lines, this should rescue the anti-proliferative effects by replenishing the depleted one-carbon and glycine pools.[4]
Q6: Is there an in vivo-active alternative to this compound?
A6: Yes. Due to the pharmacokinetic limitations of this compound, a next-generation pyrazolopyran compound named SHIN2 was developed.[4] SHIN2 was specifically designed to be the first in vivo-active SHMT1/2 inhibitor and has been successfully used in animal models, where it demonstrates on-target activity and synergistic effects with drugs like methotrexate.[6][7]
Data Presentation
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | System Type | IC50 Value | Reference(s) |
| Human SHMT1 | Enzymatic Assay | 5 nM | [1][2] |
| Human SHMT2 | Enzymatic Assay | 13 nM | [1][2] |
| HCT-116 Cells (WT) | Cell Growth Assay | 870 nM | [3][5] |
| HCT-116 Cells (SHMT2 knockout) | Cell Growth Assay | < 50 nM | [3][5] |
| 8988T Pancreatic Cells | Cell Growth Assay | < 100 nM | [3] |
Table 2: Solubility and Formulation Guidelines for this compound
| Solvent / Vehicle | Solubility / Preparation | Recommended Use | Reference(s) |
| DMSO | Up to 80 mg/mL (199.76 mM) | In vitro stock solution | [1] |
| Ethanol | 5 mg/mL | In vitro | [1] |
| Water | Insoluble | - | [1] |
| In Vivo Formulation 1 | Add 50 µL of 10 mg/mL DMSO stock to 950 µL of corn oil. Mix evenly. | In vivo (animal studies) | [1] |
| In Vivo Formulation 2 | Add 50 µL of 80 mg/mL DMSO stock to 400 µL PEG300, then 50 µL Tween80, then 500 µL ddH2O. | In vivo (animal studies) | [1] |
| Usage Note | In vivo formulations should be prepared fresh and used immediately. | In vivo | [1] |
Troubleshooting Guide
Problem 1: I observe weak or no inhibition of cell proliferation in my in vitro assay.
| Potential Cause | Recommended Solution |
| Compound Degradation | This compound can be unstable. Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Media Composition | Standard cell culture media may contain glycine, which can partially rescue cells from SHMT inhibition. For maximal effect, consider using custom glycine-free media. Note that formate rescue requires glycine to be present.[3] |
| Cell Line Insensitivity | The sensitivity to SHMT inhibition is context-dependent. Cells with high reliance on de novo serine/glycine synthesis or with defective glycine import (e.g., some DLBCL cell lines) are highly sensitive.[3][4] Confirm your results in a known sensitive cell line like HCT-116 or 8988T.[3] |
| Incorrect Dosing | Verify the concentration of your stock solution. Perform a dose-response curve ranging from low nM to high µM to determine the IC50 in your specific cell line. |
Problem 2: My in vivo tumor model shows no response to this compound treatment.
| Potential Cause | Recommended Solution |
| Poor Pharmacokinetics (PK) | This is the most likely cause. This compound is known to have rapid clearance and metabolic instability, preventing sustained therapeutic exposure.[3][4][5] |
| Insufficient Bioavailability | The compound's low aqueous solubility can limit absorption. Ensure you are using a recommended in vivo formulation (see Table 2) and preparing it fresh immediately before dosing.[1] |
| Confirmation & Path Forward | 1. Measure Drug Exposure: If possible, perform a pilot PK study to measure the concentration of this compound in plasma over time after dosing. This will confirm if the drug is reaching the systemic circulation. 2. Switch to an Alternative: Given the extensive documentation of its poor in vivo properties, the most effective solution is to switch to the in vivo-validated successor compound, SHIN2 .[7] |
Problem 3: My formate rescue experiment is not working as expected; adding formate makes the drug more toxic.
| Potential Cause | Recommended Solution |
| Cell-Specific Metabolic Context | This paradoxical effect is observed in cell lines that are highly dependent on SHMT for glycine synthesis (e.g., DLBCL).[4] In these cells, adding formate drives the residual SHMT enzyme activity in the glycine-consuming direction (glycine → serine), further exacerbating a glycine deficiency and increasing cytotoxicity.[4] |
| Experimental Validation | 1. Characterize your model: Determine if your cell line has defective glycine uptake. 2. Measure Metabolites: Use metabolomics to measure intracellular glycine levels upon treatment with this compound with and without formate. A sharp drop in glycine would confirm this mechanism. 3. Adjust Hypothesis: This is not a failed experiment but rather an important finding. It reveals a specific metabolic vulnerability in your cancer model that is exquisitely sensitive to SHMT inhibition. |
Experimental Protocols & Visualizations
Key Signaling Pathway & Experimental Logic
The diagrams below illustrate the mechanism of this compound and the logical workflow for troubleshooting its translation from in vitro to in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+)-SHIN1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for experiments involving the SHMT1/2 inhibitor, (+)-SHIN1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific dual inhibitor of the enzymes Serine Hydroxymethyltransferase 1 (SHMT1) and Serine Hydroxymethyltransferase 2 (SHMT2).[1][2][3] These enzymes are critical components of one-carbon metabolism, catalyzing the conversion of serine to glycine and a one-carbon unit carried by tetrahydrofolate. By inhibiting SHMT1/2, this compound depletes the cellular pool of one-carbon units, which are essential for the synthesis of purines and thymidylate, thereby impeding DNA synthesis and cell proliferation.[2][4]
Q2: What is a typical effective concentration range for this compound?
The effective concentration of this compound is cell-type dependent. In vitro, IC50 values for cell growth inhibition can range from nanomolar to low micromolar concentrations.[4][5] For example, in HCT-116 colon cancer cells, the IC50 for cell growth inhibition is approximately 870 nM, while in SHMT2 deletion cells, the IC50 drops to around 10 nM, highlighting its potent inhibition of SHMT1.[5] For T-cell acute lymphoblastic leukemia (T-ALL) cell lines, the average IC50 is around 2.8 μM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time for this compound treatment can vary significantly depending on the cell line, the experimental endpoint being measured, and the concentration of the inhibitor. Published studies have reported incubation times ranging from 24 to 72 hours for assessing effects on cell growth, metabolism, and apoptosis.[2][4] A time-course experiment is essential to determine the ideal duration for your specific experimental setup.
Q4: Can the effects of this compound be rescued?
Yes, the on-target effects of this compound on cell growth can often be rescued by supplementing the culture medium with metabolites that bypass the metabolic block. Formate can rescue the depletion of one-carbon units, while glycine supplementation can alleviate the glycine deficiency caused by SHMT inhibition.[4] This can be a useful control to confirm that the observed phenotype is due to the specific inhibition of the SHMT pathway.
Q5: Is this compound suitable for in vivo studies?
No, this compound is reported to have poor pharmacokinetic properties and is unstable in liver microsome assays, making it unsuitable for in vivo experiments.[4][7] A related compound, (+)-SHIN2, was developed to have improved properties for in vivo studies.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect or weak response to this compound treatment. | 1. Sub-optimal incubation time: The incubation period may be too short for the effects to manifest. 2. Inhibitor concentration is too low: The concentration of this compound may not be sufficient to inhibit SHMT1/2 effectively in your cell line. 3. Cell-type specific resistance: Some cell lines may have compensatory metabolic pathways or lower reliance on the SHMT pathway. 4. Inhibitor degradation: this compound solution may have degraded over time. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) to identify the optimal duration. 2. Perform a dose-response experiment: Titrate this compound across a range of concentrations (e.g., 10 nM to 30 µM) to determine the IC50 for your cell line. 3. Consider the metabolic context: Analyze the expression levels of SHMT1 and SHMT2 in your cell line. Some cell lines might be more sensitive to SHMT inhibition than others.[5] 4. Prepare fresh this compound solutions: this compound should be dissolved in fresh DMSO and used immediately for optimal results.[1] |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to different responses. 2. Edge effects in multi-well plates: Evaporation from wells on the outer edges of a plate can concentrate the inhibitor and affect cell growth. 3. Inconsistent inhibitor addition: Pipetting errors can lead to variations in the final concentration of this compound. | 1. Ensure uniform cell seeding: Use a cell counter to accurately determine cell density and ensure even distribution in each well. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity. 3. Use a master mix: Prepare a master mix of the treatment medium containing this compound to add to the wells, ensuring a consistent final concentration. |
| Unexpected cytotoxicity or off-target effects. | 1. Inhibitor concentration is too high: High concentrations of any small molecule can lead to off-target effects and general toxicity. 2. DMSO toxicity: The final concentration of the vehicle (DMSO) may be toxic to the cells. 3. Cellular stress response: Inhibition of a key metabolic pathway can induce stress responses that may not be directly related to the intended target. | 1. Use the lowest effective concentration: Determine the lowest concentration of this compound that gives the desired on-target effect from a dose-response curve. 2. Maintain a low DMSO concentration: Ensure the final DMSO concentration is consistent across all treatments (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5%). 3. Perform rescue experiments: Confirm on-target activity by adding formate or glycine to the medium.[4] This can help differentiate specific effects of SHMT inhibition from general toxicity. |
Data Summary
The following table summarizes typical experimental parameters for this compound from published literature.
| Cell Line | Assay Type | This compound Concentration | Incubation Time | Outcome | Reference |
| HCT-116 | Cell Growth Inhibition | Up to 30 µM | 72 hours | IC50 of 870 nM | [4] |
| HCT-116 | Metabolite Analysis | 5 µM | 24 hours | Inhibition of serine to glycine conversion | [4] |
| HCT-116 | Metabolite Analysis | 10 µM | 48 hours | Altered purine biosynthesis intermediates | [4] |
| Jurkat | Cell Growth Inhibition | Not specified | Not specified | Growth inhibition rescued by formate | [4] |
| Su-DHL-4 | Apoptosis Assay | Not specified | 72 hours | Increased apoptosis | [4] |
| T-ALL cell lines | Cell Viability | Varied | Not specified | Average IC50 of 2.8 μM | [6] |
| Molt4 | Cell Cycle Analysis | Not specified | 48 hours | Cell cycle arrest | [7] |
| Molt4 | Metabolite Analysis | Not specified | 24 hours | Altered metabolite levels | [7] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine IC50
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 10 nM to 30 µM). Also, prepare a 2X vehicle control (DMSO) solution.
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2X this compound dilutions or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours), based on the cell line's doubling time.
-
Viability Assay: Assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTT, or direct cell counting).
-
Data Analysis: Normalize the viability data to the vehicle control and plot the results as a function of the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Time-Course Experiment to Optimize Incubation Time
-
Cell Seeding: Plate cells in multiple identical 96-well plates at their optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound at a concentration known to be effective (e.g., 2-3 times the IC50) and a 2X vehicle control solution.
-
Treatment: Treat the cells with this compound or the vehicle control as described in the dose-response protocol.
-
Incubation and Analysis: At various time points (e.g., 12, 24, 48, 72 hours), harvest a plate and assess the desired experimental endpoint (e.g., cell viability, protein expression, metabolite levels).
-
Data Analysis: Plot the measured effect against the incubation time to determine the point at which the desired effect is optimal (e.g., maximal inhibition of cell growth or a significant change in a specific biomarker).
Visualizations
Caption: Mechanism of action of this compound in one-carbon metabolism.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Enantiomeric Tug-of-War: A Comparative Analysis of (+)-SHIN1 and its Inactive Counterpart, (-)-SHIN1
A deep dive into the stereospecific inhibition of serine hydroxymethyltransferase (SHMT) reveals the stark contrast in biological activity between the enantiomers of the novel cancer therapeutic agent, SHIN1. This guide provides a comprehensive comparison of (+)-SHIN1 and (-)-SHIN1, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
The pyrazolopyran-based compound SHIN1 has emerged as a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase, a critical enzyme in one-carbon metabolism essential for nucleotide synthesis and cancer cell proliferation. However, the inhibitory activity of SHIN1 is exquisitely dependent on its stereochemistry. The dextrorotatory enantiomer, this compound, is the biologically active form, while the levorotatory enantiomer, (-)-SHIN1, serves as a crucial inactive control, demonstrating no significant biological effect.
Quantitative Comparison of this compound and (-)-SHIN1 Activity
Experimental data robustly demonstrates the differential activity of the SHIN1 enantiomers. This compound potently inhibits both SHMT1 and SHMT2 with nanomolar efficacy and effectively curtails the growth of cancer cell lines. In stark contrast, (-)-SHIN1 exhibits no significant inhibitory or anti-proliferative activity.
| Compound | Target | IC50 (nM)[1][2] | HCT-116 Cell Growth Inhibition (IC50)[1][2] | Notes |
| This compound | SHMT1 | ~10 | 870 nM | The active, potent inhibitor of both SHMT isoforms and cancer cell growth. |
| SHMT2 | ~10 | |||
| (-)-SHIN1 | SHMT1 / SHMT2 | Not Active | No significant inhibition up to 30 µM[2] | The inactive enantiomer, serving as a negative control. |
Signaling Pathway Perturbation by this compound
This compound exerts its therapeutic effect by disrupting the one-carbon metabolic pathway, which is crucial for the synthesis of purines and thymidylate, essential building blocks for DNA replication. By inhibiting SHMT1 and SHMT2, this compound blocks the conversion of serine to glycine and the concomitant generation of 5,10-methylenetetrahydrofolate, a key one-carbon donor. This leads to a depletion of downstream metabolites, ultimately causing cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway.
References
A Head-to-Head Comparison of (+)-SHIN1 and SHIN2 for In Vivo Research
For researchers in oncology and metabolic pathways, the choice of a suitable chemical probe is paramount for the success of in vivo studies. This guide provides a comprehensive comparison of two prominent serine hydroxymethyltransferase (SHMT) inhibitors, (+)-SHIN1 and SHIN2, to inform the selection process for animal-based research. The evidence overwhelmingly supports SHIN2 as the superior candidate for in vivo applications due to critical differences in pharmacokinetic properties.
Executive Summary
While both this compound and SHIN2 are potent dual inhibitors of SHMT1 and SHMT2, their utility in living organisms is drastically different. This compound, despite its efficacy in vitro, suffers from poor metabolic stability and rapid clearance, rendering it unsuitable for in vivo experiments.[1][2][3][4] SHIN2 was specifically developed to address these limitations, exhibiting improved pharmacokinetic properties that allow for effective in vivo target engagement and therapeutic efficacy studies.[1][2]
Comparative Data
The following table summarizes the key characteristics of this compound and SHIN2, highlighting the critical distinctions for in vivo research.
| Feature | This compound | SHIN2 | References |
| Target | Dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. | Dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. | [1][2] |
| In Vitro Potency | Potent inhibitor with IC50 values in the nanomolar to low micromolar range in various cancer cell lines. | Potent inhibitor, demonstrates comparable in vitro efficacy to this compound. | [5] |
| In Vivo Suitability | Not suitable due to rapid clearance and poor pharmacokinetic properties. | The first in vivo active mammalian SHMT1/2 inhibitor with improved half-life. | [1][2][3][4] |
| Reported In Vivo Applications | Precluded from use in animal models. | Effective in mouse models of T-cell acute lymphoblastic leukemia (T-ALL) and Burkitt lymphoma. | [1][6][7] |
| Synergistic Potential (In Vivo) | Not applicable. | Demonstrates synergistic anti-leukemic effects when combined with methotrexate in T-ALL mouse models. | [1][6] |
Signaling Pathway and Mechanism of Action
Both this compound and SHIN2 exert their effects by inhibiting SHMT, a crucial enzyme in one-carbon metabolism. SHMT catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other vital macromolecules. By blocking this pathway, these inhibitors disrupt DNA synthesis and repair, ultimately leading to cell cycle arrest and inhibition of cancer cell proliferation.
Experimental Protocols
Due to its unsuitability, no in vivo protocols for this compound are available. The following protocols are based on published studies using SHIN2.
In Vivo Target Engagement of SHIN2 in Mice
This protocol is designed to validate that SHIN2 is hitting its intended target in a living animal.
-
Animal Model: Utilize appropriate mouse strains (e.g., C57BL/6J). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Drug Administration: Administer a single intraperitoneal (IP) injection of (+)SHIN2 at a dose of 200 mg/kg.
-
Isotope Tracing: Following drug administration, infuse U-¹³C-serine to trace the metabolic flux through the SHMT-dependent pathway.
-
Sample Collection: Collect blood samples at various time points post-infusion (e.g., 0, 15, 30, 60, and 120 minutes).
-
Metabolomic Analysis: Analyze the plasma for labeled serine and glycine using mass spectrometry to quantify the conversion of serine to glycine, which is indicative of SHMT activity. A reduction in labeled glycine in SHIN2-treated mice compared to vehicle controls demonstrates target engagement.
In Vivo Efficacy of SHIN2 in a T-ALL Xenograft Model
This protocol assesses the anti-tumor efficacy of SHIN2.
-
Cell Line and Xenograft Establishment: Use a relevant cancer cell line, such as a patient-derived T-ALL xenograft. Inject the cells into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a specified volume (e.g., >140 mm³), randomize the mice into treatment and control groups.
-
Treatment Regimen:
-
Vehicle Control: Administer the vehicle solution on the same schedule as the treatment groups.
-
SHIN2 Monotherapy: Administer (+)SHIN2 intraperitoneally at a dose of 200 mg/kg twice daily (BID) for a defined period (e.g., 11 days).
-
Combination Therapy (Optional): Administer SHIN2 in combination with another therapeutic agent, such as methotrexate, to evaluate synergistic effects.
-
-
Efficacy Endpoints: Monitor tumor burden using methods like in vivo bioimaging. The primary endpoint is often overall survival.
-
Data Analysis: Compare tumor growth and survival curves between the different treatment groups.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study of SHIN2.
Conclusion
For researchers planning in vivo investigations into the role of SHMT in cancer and other diseases, SHIN2 is the clear and superior choice over this compound. Its development was a direct response to the pharmacokinetic failings of its predecessor, and it has been successfully validated in multiple in vivo models. The use of this compound should be restricted to in vitro experiments, while SHIN2 provides a reliable and effective tool for probing SHMT function in a whole-animal context.
References
- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-SHIN1 and Other Serine Hydroxymethyltransferase (SHMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Serine hydroxymethyltransferase (SHMT) plays a pivotal role in one-carbon metabolism, a fundamental cellular process supplying precursors for nucleotide, amino acid, and lipid biosynthesis. Its upregulation in various cancers has made it an attractive target for therapeutic intervention. This guide provides a detailed comparison of the potency of (+)-SHIN1, a potent dual inhibitor of SHMT1 and SHMT2, with other notable SHMT inhibitors. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development endeavors.
Potency Comparison of SHMT Inhibitors
The inhibitory potential of various compounds against the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, have been compiled from multiple studies to provide a comprehensive overview.
| Inhibitor | Target(s) | IC50 (SHMT1) | IC50 (SHMT2) | Ki (SHMT1) | Cellular IC50 (Cell Line) |
| This compound | SHMT1/2 | 5 nM[1][2][3] | 13 nM[1][2][3] | - | 870 nM (HCT-116)[2][3][4] <50 nM (SHMT2 knockout HCT-116)[5] |
| (-)-SHIN1 | SHMT1/2 | Inactive | Inactive | - | >30 µM (HCT-116)[5] |
| SHIN2 | SHMT1/2 | - | - | - | Synergistic with Methotrexate in T-ALL[4] |
| Compound 2 (Pyrazolopyran derivative) | SHMT1/2 | ~10 nM | ~10 nM[6] | - | - |
| AGF347 | SHMT | - | - | - | Active in vivo (pancreatic adenocarcinoma)[7] |
| Methotrexate | DHFR, SHMT | - | - | 201 µM | - |
| Lometrexol | GARFT, SHMT | - | - | 23 µM | - |
| Raltitrexed | TS, SHMT | - | - | 122 µM | - |
| Pemetrexed | TS, DHFR, GARFT, SHMT | - | - | Weak | - |
| Hit 1 (from HTS) | SHMT1 selective | 0.53 µM | ~10.6 µM | - | - |
| Hit 2 (from HTS) | SHMT2 selective | - | ~1.4 µM | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Recombinant Human SHMT1 and SHMT2 Purification
Objective: To obtain purified SHMT1 and SHMT2 enzymes for in vitro biochemical assays.
Protocol:
-
Expression: Human SHMT1 and SHMT2 are typically expressed in E. coli using an appropriate expression vector (e.g., pET vector) containing the respective cDNA.
-
Cell Lysis: Bacterial cells are harvested and lysed using sonication or a cell disruptor in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, and 10% glycerol).
-
Purification: The lysate is cleared by centrifugation, and the supernatant containing the His-tagged SHMT protein is purified using affinity chromatography (e.g., Ni-NTA resin).
-
Further Purification: The eluted protein is further purified by size-exclusion chromatography to remove any remaining impurities and aggregates.
-
Purity Assessment: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).
In Vitro Biochemical Potency Assay (Coupled Enzyme Assay)
Objective: To determine the IC50 or Ki values of inhibitors against purified SHMT1 and SHMT2. This assay indirectly measures SHMT activity by coupling the production of 5,10-methylenetetrahydrofolate (CH2-THF) to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT, purified SHMT1 or SHMT2 enzyme, L-serine, and tetrahydrofolate (THF).
-
Coupling Enzymes: Add the coupling enzymes, 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), to the reaction mixture.
-
Initiation: Initiate the reaction by adding NADP+.
-
Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme with varying concentrations of the test compound before initiating the reaction.
-
Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value. For Ki determination, perform the assay at different substrate concentrations.
Fluorescence-Based High-Throughput Screening (HTS) Assay
Objective: To rapidly screen large compound libraries for potential SHMT inhibitors. This assay utilizes a fluorescent probe that is a substrate for SHMT.
Protocol:
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT).
-
Reaction Setup: In a microplate, add the assay buffer, purified SHMT1 or SHMT2, and the fluorescent probe.
-
Compound Addition: Add the test compounds from the library to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the probe.
-
Hit Identification: Identify compounds that significantly reduce the rate of fluorescence change as potential SHMT inhibitors.
Cellular Potency Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the effect of SHMT inhibitors on the viability of cancer cell lines and calculate the cellular IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SHMT inhibitor for a specified period (e.g., 72 hours).
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: SHMT signaling in one-carbon metabolism.
Caption: Workflow for inhibitor potency determination.
References
- 1. Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling of SHMT1 riboregulation predicts dynamic changes of serine and glycine levels across cellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHMT1 and SHMT2 Are Functionally Redundant in Nuclear De novo Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human SHMT2 (aa 17-88) Control Fragment Recombinant Protein (RP-91764) [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. SHMT1 and SHMT2 Are Functionally Redundant in Nuclear De novo Thymidylate Biosynthesis | PLOS One [journals.plos.org]
Comparative Cross-Reactivity Profile of (+)-SHIN1: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cross-reactivity profile of (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT). This document summarizes key experimental data, offers detailed methodologies for relevant assays, and visually represents the compound's mechanism of action and experimental workflows.
Executive Summary
This compound is a highly potent and selective dual inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase, key enzymes in one-carbon metabolism. Available data from enzymatic assays and cellular metabolomics studies strongly indicate that this compound exhibits a high degree of selectivity for its intended targets. While comprehensive broad-panel screening data against a wide range of off-target receptors and enzymes are not publicly available, untargeted metabolomic analyses have not revealed significant off-target effects, reinforcing its specific mechanism of action. This guide compares this compound with its less active enantiomer and a structurally related in-vivo active compound, SHIN2, providing a valuable context for its use in research.
Cross-Reactivity Profile of this compound
The primary targets of this compound are SHMT1 and SHMT2. The compound demonstrates potent, nanomolar inhibition of both isoforms.
Table 1: Inhibitory Activity of this compound against Primary Targets
| Target | IC50 (nM) | Assay Type | Reference |
| Human SHMT1 | 5 | In vitro enzymatic assay | |
| Human SHMT2 | 13 | In vitro enzymatic assay |
Metabolomic studies in cancer cell lines have shown that the cellular effects of this compound, such as inhibition of cell proliferation, can be rescued by the addition of formate and glycine. This provides strong evidence for its on-target activity, as these are the downstream products of the SHMT-catalyzed reaction. Furthermore, the metabolic signature of cells treated with this compound closely mirrors that of cells with a genetic knockout of both SHMT1 and SHMT2, indicating high specificity for this pathway.
Comparison with Alternative Compounds
To better understand the pharmacological profile of this compound, it is useful to compare it with its enantiomer and a second-generation analog, SHIN2. The (-)-enantiomer of SHIN1 is significantly less active, highlighting the stereospecificity of the interaction with the SHMT enzymes. SHIN2 is an analog of this compound developed for improved pharmacokinetic properties, making it suitable for in vivo studies.
Table 2: Comparative Profile of SHIN1 and Related Compounds
| Compound | Target(s) | Key Characteristics | In Vivo Activity | Reference |
| This compound | SHMT1, SHMT2 | Potent dual inhibitor | Not suitable due to rapid clearance | |
| (-)-SHIN1 | SHMT1, SHMT2 | Significantly less active enantiomer | Not applicable | |
| SHIN2 | SHMT1, SHMT2 | In vivo active analog of this compound | Yes |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the conversion of serine to glycine, a reaction that is crucial for the production of one-carbon units for the folate cycle. These one-carbon units are essential for the biosynthesis of purines and thymidylate, which are required for DNA and RNA synthesis. By blocking SHMT1 and SHMT2, this compound depletes the cellular pool of one-carbon units, leading to cell cycle arrest and apoptosis in rapidly proliferating cells.
Validation of Metabolomic Changes Induced by (+)-SHIN1: A Comparative Guide
This guide provides a detailed comparison of the metabolomic effects of (+)-SHIN1 and its alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, oncology, and pharmacology.
Introduction to this compound and One-Carbon Metabolism
This compound is a potent and specific inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. This enzyme is a critical component of one-carbon (1C) metabolism, a complex network of biochemical pathways that are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (glycine and serine), and for methylation reactions. By inhibiting SHMT1 and SHMT2, this compound effectively depletes the pool of 1C units, leading to the disruption of these vital cellular processes. This mechanism of action makes SHMT inhibitors like this compound attractive candidates for anticancer therapies, as cancer cells often exhibit a heightened dependence on 1C metabolism to sustain their rapid proliferation.
Comparative Analysis of SHMT Inhibitors
This section compares the performance of this compound with two key alternatives: SHIN2, a structurally related compound with improved pharmacokinetic properties, and AGF347, a multi-targeted antifolate that also inhibits SHMT2.
Quantitative Metabolomic Changes
The following tables summarize the key metabolomic alterations observed in cancer cell lines upon treatment with this compound, SHIN2, and AGF347. The data is compiled from multiple studies and presented to facilitate a comparative analysis.
Table 1: Impact of SHMT Inhibitors on Key Metabolites in One-Carbon Pathway
| Metabolite | This compound | SHIN2 | AGF347 |
| Serine | Decreased uptake[1] | Not explicitly reported | Not explicitly reported |
| Glycine | Decreased intracellular levels | Decreased intracellular levels | Decreased intracellular levels |
| Purine Biosynthesis Intermediates (AICAR, GAR) | Accumulation[1][2] | Accumulation[2] | Accumulation[3] |
| Thymidylate (dTMP) | Depletion | Depletion[2] | Depletion[3] |
| ATP | Depletion | Depletion | Depletion |
| Glutathione | Depletion in specific contexts[1] | Not explicitly reported | Not explicitly reported |
Table 2: Comparison of Inhibitory Activity
| Inhibitor | Target(s) | In Vitro IC50 (SHMT1/SHMT2) | In Vivo Activity | Key Features |
| This compound | SHMT1/SHMT2 | ~5 nM / ~13 nM | Poor (rapid clearance)[2] | Potent dual inhibitor, serves as a key research tool. |
| SHIN2 | SHMT1/SHMT2 | Not explicitly reported | Active[2] | In vivo active analog of this compound.[2] |
| AGF347 | SHMT2, SHMT1, GARFT, AICARFT | Not explicitly reported for SHMT1/2 | Active[3] | Multi-targeted antifolate with broad anti-tumor efficacy.[3][4] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the cited studies to assess the metabolomic changes induced by SHMT inhibitors.
Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines have been used, including HCT-116 (colon cancer), Jurkat (T-cell acute lymphoblastic leukemia), and various diffuse large B-cell lymphoma (DLBCL) cell lines.
-
Culture Conditions: Cells are typically cultured in standard media such as RPMI-1640 or DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment: Cells are treated with varying concentrations of this compound, SHIN2, or AGF347 for specified durations (e.g., 24, 48, or 72 hours) prior to metabolite extraction. A vehicle control (e.g., DMSO) is run in parallel.
Metabolite Extraction
-
Cell Harvesting: Adherent cells are washed with cold phosphate-buffered saline (PBS), and then metabolites are extracted using a cold solvent, typically a methanol/water or methanol/acetonitrile/water mixture. Suspension cells are pelleted by centrifugation before washing and extraction.
-
Lysis and Collection: The cells are scraped in the extraction solvent, and the resulting lysate is collected.
-
Centrifugation: The lysate is centrifuged at high speed to pellet cell debris and proteins.
-
Supernatant Collection: The supernatant, containing the cellular metabolites, is collected for analysis.
Metabolomic Analysis
-
Instrumentation: The most common analytical platform used is liquid chromatography-mass spectrometry (LC-MS). This technique separates the complex mixture of metabolites by liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio by a mass spectrometer.
-
Isotope Tracing: To trace the flow of carbons through the metabolic pathways, stable isotope-labeled precursors, such as U-13C-serine, are often used. Cells are cultured in media containing these labeled precursors, and the incorporation of the heavy isotopes into downstream metabolites is measured by LC-MS. This allows for a dynamic view of how the inhibitors affect specific metabolic fluxes.
-
Data Analysis: The raw LC-MS data is processed using specialized software to identify and quantify the metabolites. Statistical analysis is then performed to identify significant changes in metabolite levels between the treated and control groups.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for studying its effects.
Caption: Mechanism of this compound action on one-carbon metabolism.
Caption: Experimental workflow for metabolomic analysis.
References
Comparative Analysis of (+)-SHIN1 Across Diverse Cancer Types: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
(+)-SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), has emerged as a promising investigational anti-cancer agent. Its unique mechanism of action, which targets the metabolic vulnerability of cancer cells by disrupting one-carbon metabolism, has prompted extensive preclinical research across various malignancies. This guide provides a comprehensive comparative analysis of this compound's efficacy in different cancer types, offering a valuable resource for researchers in the field of oncology and drug development.
Mechanism of Action: Exploiting Metabolic Dependencies
This compound exerts its anti-tumor effects by inhibiting SHMT1 and SHMT2, crucial enzymes in the one-carbon metabolic pathway. These enzymes catalyze the conversion of serine to glycine, a reaction that simultaneously generates one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other vital biomolecules. By blocking this pathway, this compound depletes the building blocks necessary for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
The sensitivity of cancer cells to this compound is often dictated by their specific metabolic dependencies. A notable example is observed in Diffuse Large B-cell Lymphoma (DLBCL), where a defect in glycine import renders these cells particularly reliant on endogenous glycine synthesis via the SHMT-mediated pathway. This intrinsic vulnerability makes DLBCL highly susceptible to SHMT inhibition by this compound[1].
In Vitro Efficacy: A Broad Spectrum of Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, highlighting its differential efficacy.
| Cancer Type | Cell Line | IC50 (nM) | Additional Notes |
| Colon Cancer | HCT-116 (Wild-Type) | 870[2][3] | |
| HCT-116 (SHMT1 Knockout) | Similar to Wild-Type[2] | Suggests mitochondrial SHMT2 inhibition is the primary driver of efficacy in this cell line. | |
| HCT-116 (SHMT2 Knockout) | < 50[3] | Demonstrates potent inhibition of cytosolic SHMT1. | |
| Pancreatic Cancer | 8988T | < 100[3] | This cell line has defects in mitochondrial one-carbon metabolism, increasing its reliance on SHMT1. |
| Diffuse Large B-cell Lymphoma (DLBCL) | Multiple Cell Lines | IC50 ~5 µM[4] | High sensitivity is attributed to defective glycine import. |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Multiple Cell Lines | Average IC50: 2.8 µM | T-ALL cell lines show greater sensitivity compared to B-ALL (4.4 µM) and AML (8.1 µM) cell lines. |
Synergistic Potential: Enhancing Therapeutic Outcomes
Research has demonstrated that this compound can act synergistically with existing chemotherapeutic agents, offering a promising avenue for combination therapies.
-
Gastric Cancer: In preclinical models of gastric cancer, this compound has been shown to be an effective synergist for 5-fluorouracil (5-FU). The combination therapy amplified the anti-cancer effects by inducing cell cycle arrest, DNA damage, and cellular senescence, potentially through the regulation of the p53 signaling pathway[5].
-
T-cell Acute Lymphoblastic Leukemia (T-ALL): A more stable analog of this compound, named SHIN2, has demonstrated synergistic activity with methotrexate, a standard-of-care treatment for T-ALL. This combination was effective even in methotrexate-resistant T-ALL cells[2].
In Vivo Efficacy: Challenges and the Rise of Analogs
While this compound has shown significant promise in in vitro studies, its development for in vivo applications has been hampered by poor pharmacokinetic properties, including a short half-life[2][3][6]. This has led to the development of analogs with improved stability, such as SHIN2.
In a patient-derived xenograft (PDX) model of T-ALL, SHIN2 demonstrated potent in vivo inhibition of tumor growth, with efficacy comparable to the standard-of-care treatment, methotrexate. Notably, SHIN2 was also effective in a methotrexate-resistant PDX model, highlighting its potential to overcome drug resistance[2].
Comparative Landscape: this compound vs. Standard of Care
A crucial aspect of evaluating a new therapeutic agent is to compare its potential against current standard-of-care (SoC) treatments.
| Cancer Type | Standard of Care | This compound and Analogs: Potential Advantages and Considerations |
| Diffuse Large B-cell Lymphoma (DLBCL) | R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) is the standard first-line therapy. Other regimens like R-EPOCH may be used in specific subtypes. For relapsed/refractory cases, CAR T-cell therapy is an option. | This compound targets a distinct metabolic vulnerability in DLBCL cells related to glycine metabolism, offering a novel therapeutic strategy that could be effective in patients who are resistant to conventional chemotherapy. Its use in combination with SoC or as a therapy for relapsed/refractory disease warrants further investigation. |
| Gastric Cancer | Treatment is stage-dependent and often involves a combination of surgery, chemotherapy (fluoropyrimidine and platinum-based), radiation therapy, targeted therapy (e.g., for HER2-positive tumors), and immunotherapy. | The synergistic effect of this compound with 5-FU suggests its potential to enhance the efficacy of existing chemotherapy regimens in gastric cancer. This could lead to improved response rates or allow for lower, less toxic doses of conventional drugs. |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Multi-agent chemotherapy is the standard of care, often including drugs like vincristine, corticosteroids, and anthracyclines. For relapsed or refractory cases, nelarabine is an approved targeted therapy, and allogeneic stem cell transplantation may be considered. | The in vivo efficacy of the this compound analog, SHIN2, especially in methotrexate-resistant models, positions SHMT inhibitors as a potential new therapeutic option for T-ALL, particularly for patients with relapsed or refractory disease. The synergistic activity with methotrexate could also lead to more effective first-line combination therapies. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols relevant to the evaluation of this compound.
Cell Viability Assays (IC50 Determination)
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity in the presence of a compound indicates cytotoxicity.
Common Methods:
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.
-
-
MTS/XTT Assays: These are similar to the MTT assay but use water-soluble tetrazolium salts (MTS or XTT), which are converted to a soluble formazan product. This eliminates the need for a solubilization step, simplifying the protocol.
Cell Cycle Analysis
Principle: This technique uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol Outline:
-
Treat cells with this compound at various concentrations for a defined period.
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the cells again to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA, ensuring that the fluorescent dye only binds to DNA.
-
Stain the cells with a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI) or DAPI.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.
-
The resulting data is plotted as a histogram, showing the number of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
DNA Damage Assays
Principle: These assays are used to detect and quantify DNA lesions, such as single-strand breaks (SSBs) and double-strand breaks (DSBs), which can be induced by cytotoxic agents.
Common Methods:
-
Comet Assay (Single-Cell Gel Electrophoresis):
-
Embed treated and control cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
-
Stain the DNA with a fluorescent dye and visualize it using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the extent of DNA damage.
-
-
γH2AX Immunofluorescence Staining:
-
Treat cells with this compound.
-
Fix and permeabilize the cells.
-
Incubate the cells with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX), which is a marker of DNA double-strand breaks.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Visualize the cells using a fluorescence microscope. The formation of distinct fluorescent foci within the nucleus indicates the presence of DNA double-strand breaks.
-
Visualizing the Impact of this compound
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. pnas.org [pnas.org]
- 2. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serine hydroxymethyltransferase-2 (SHMT2) initiates lymphoma development through epigenetic tumor suppressor silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of (+)-SHIN1 for Human vs. Bacterial Serine Hydroxymethyltransferase (SHMT)
A Comparative Guide for Researchers and Drug Development Professionals
(+)-SHIN1, a potent pyrazolopyran-based inhibitor of human serine hydroxymethyltransferase (SHMT), has emerged as a valuable tool for studying one-carbon metabolism and a potential therapeutic agent in oncology. This guide provides a comprehensive evaluation of the selectivity of this compound for human SHMT isoforms (SHMT1 and SHMT2) versus its activity against bacterial SHMT, with a focus on Enterococcus faecium. By presenting key experimental data, detailed methodologies, and structural insights, this document aims to inform researchers and drug development professionals on the comparative pharmacology of this compound.
Introduction to SHMT and this compound
Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a central role in one-carbon metabolism. It catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF). This reaction is a primary source of one-carbon units essential for the biosynthesis of purines, thymidylate, and other critical biomolecules. In humans, there are two main isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2. Due to the high demand for nucleotides in rapidly proliferating cancer cells, SHMT has become an attractive target for anti-cancer drug development.
This compound is a small molecule inhibitor that has been shown to be a potent dual inhibitor of human SHMT1 and SHMT2. Recent studies have also revealed its significant antibacterial properties, raising questions about its selectivity and potential for development as an antimicrobial agent.
Quantitative Comparison of this compound Activity
The following table summarizes the inhibitory activity of this compound against human SHMT isoforms and its antibacterial effect on Enterococcus faecium.
| Target | Organism | Assay Type | Parameter | Value | Reference |
| SHMT1 | Homo sapiens | Biochemical Assay | IC50 | 5 nM | [1] |
| SHMT2 | Homo sapiens | Biochemical Assay | IC50 | 13 nM | [1] |
| Whole Cell | Enterococcus faecium | Cell-based Assay | EC50 | 10⁻¹¹ to 10⁻¹⁰ M | [2] |
Note: The IC50 values represent the concentration of this compound required to inhibit the enzymatic activity of purified human SHMT1 and SHMT2 by 50%. The EC50 value for Enterococcus faecium represents the effective concentration of this compound required to inhibit the growth of the bacteria by 50%. It is important to note that the EC50 is a measure of whole-cell activity and can be influenced by factors such as cell permeability, efflux pumps, and intracellular target concentration, in addition to direct enzyme inhibition. A direct comparison of IC50 values against purified human and bacterial SHMT would provide a more precise measure of selectivity at the enzyme level.
Structural Basis for Selectivity
The selectivity of this compound between human and bacterial SHMT can be attributed to structural differences between the enzymes.
-
Quaternary Structure: Human SHMT exists as a homotetramer, often described as a "dimer of dimers"[3]. In contrast, bacterial SHMTs are typically homodimers[3]. This difference in the overall architecture could influence the binding of inhibitors.
-
Active Site and Inhibitor Binding: this compound is a folate-competitive inhibitor, binding in the active site where tetrahydrofolate would normally bind. While the overall fold of the SHMT monomer is conserved between prokaryotes and eukaryotes, subtle differences in the active site can be exploited for selective inhibition. A key finding from studies on this compound's interaction with E. faecium SHMT (efmSHMT) is the crucial role of two variable loops in inhibitor binding[4]. Stabilization of these loops by the inhibitor is thought to be critical for its high affinity.
Recent structural studies of the closely related inhibitor (+)-SHIN2 in complex with E. faecium SHMT have provided further insights. The crystal structure reveals that (+)-SHIN2 stabilizes the active site loop of efmSHMT through hydrogen bonds, which is critical for inhibition[5][6]. These specific interactions within the bacterial enzyme's active site may differ from those in the human isoforms, providing a basis for selectivity.
Signaling Pathways and Experimental Workflows
To visualize the context of SHMT inhibition and the experimental approaches to evaluate it, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SHIN-2 exerts potent activity against VanA-type vancomycin-resistant Enterococcus faecium in vitro by stabilizing the active site loop of serine hydroxymethyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
Safety Operating Guide
Proper Disposal Procedures for (+)-SHIN1
This document provides essential safety and logistical information for the proper disposal of (+)-SHIN1, a potent serine hydroxymethyltransferase (SHMT) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and its associated waste, minimizing environmental impact and maintaining laboratory safety.
Hazard Summary and Key Disposal Principles
This compound, also known as (+)-RZ-2994, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. The primary principle for the disposal of this compound and its containers is to treat them as hazardous chemical waste to be handled by a licensed professional waste disposal service[1].
Key principles for disposal:
-
Do not dispose of this compound down the drain or in regular trash[1].
-
Avoid release to the environment[1].
-
All waste containing this compound must be collected, properly labeled, and disposed of through an approved hazardous waste disposal facility[1].
-
Be aware of incompatibilities with strong acids/alkalis and strong oxidizing/reducing agents[1].
Quantitative Data for Disposal
There are no established permissible environmental limits for the disposal of this compound. All quantities of this compound, whether in pure form, in solution, or as contaminated material, must be treated as hazardous waste.
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Disposal Recommendation | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
| Environmental Precaution | P273: Avoid release to the environment | [1] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of various forms of this compound waste generated in a laboratory setting.
3.1. Waste Segregation and Collection
-
Establish a Designated Hazardous Waste Accumulation Area: This area should be clearly marked, well-ventilated, and away from general laboratory traffic.
-
Use Compatible Waste Containers: Collect all this compound waste in containers that are chemically resistant and have secure, tight-fitting lids. The original product container can be used for the disposal of the pure compound. For solutions and contaminated labware, use appropriately labeled hazardous waste containers.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed container labeled as "Hazardous Chemical Waste: this compound (Solid)."
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof container. If the solvent is flammable (e.g., DMSO), the container should be appropriate for flammable liquid waste. Label the container "Hazardous Chemical Waste: this compound in [Solvent Name]."
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
3.2. Labeling of Waste Containers
Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The solvent and approximate concentration of this compound if it is a liquid waste.
-
The associated hazards (e.g., "Harmful," "Toxic to Aquatic Life").
-
The date of waste accumulation.
-
The name of the principal investigator or laboratory contact.
3.3. Storage and Disposal
-
Temporary Storage: Store the sealed and labeled hazardous waste containers in the designated accumulation area. Ensure containers are closed at all times except when adding waste.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Maintain a log of the generated hazardous waste, including the amount and date of disposal.
Emergency Procedures for Spills
In the event of a spill of this compound:
-
Evacuate and Secure the Area: Restrict access to the spill area.
-
Wear Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an absorbent material (e.g., chemical absorbent pads, vermiculite) to soak up the spill.
-
Collect the Waste: Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Report the Spill: Inform your laboratory supervisor and EHS department of the spill and the cleanup procedure.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
